Product packaging for 3,4-Diethoxybenzaldehyde(Cat. No.:CAS No. 2029-94-9)

3,4-Diethoxybenzaldehyde

Cat. No.: B1346580
CAS No.: 2029-94-9
M. Wt: 194.23 g/mol
InChI Key: SSTRYEXQYQGGAS-UHFFFAOYSA-N
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Description

3,4-Diethoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6331. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1346580 3,4-Diethoxybenzaldehyde CAS No. 2029-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diethoxybenzaldehyde
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InChI

InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSTRYEXQYQGGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
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DSSTOX Substance ID

DTXSID3062108
Record name Benzaldehyde, 3,4-diethoxy-
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Molecular Weight

194.23 g/mol
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CAS No.

2029-94-9
Record name 3,4-Diethoxybenzaldehyde
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Record name Benzaldehyde, 3,4-diethoxy-
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Foundational & Exploratory

3,4-Diethoxybenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diethoxybenzaldehyde is an aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, characterized by a benzene ring substituted with an aldehyde and two ethoxy groups, imparts specific reactivity and potential biological activity. This guide provides an in-depth overview of the chemical properties, structure, and relevant biological pathways associated with this compound and its parent compound, benzaldehyde. Detailed experimental protocols for the determination of its physicochemical properties and for its synthesis and purification are also presented.

Chemical Structure and Identification

This compound possesses a benzaldehyde core with ethoxy groups at the C3 and C4 positions of the benzene ring. This substitution pattern is crucial in defining its chemical behavior and potential interactions with biological systems.

Key Structural Features:

  • Aromatic Ring: The benzene ring provides a planar, electron-rich scaffold.

  • Aldehyde Group (-CHO): This functional group is a key site for nucleophilic attack and various condensation reactions, making it a versatile handle in organic synthesis.

  • Ethoxy Groups (-OCH2CH3): These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. They also contribute to the molecule's lipophilicity.

Chemical Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 2029-94-9[2][3]
Molecular Formula C₁₁H₁₄O₃[2][3][4]
SMILES CCOC1=C(C=C(C=C1)C=O)OCC[1][4]
InChI InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3[2][3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Weight 194.23 g/mol
Appearance White or Colorless to Light yellow powder to lump to clear liquid
Melting Point 22 °C[5]
Boiling Point 293-294 °C (lit.)[5]
Density 1.097 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.5570 (lit.)
Solubility Soluble in alcohol.[6] Insoluble in water.[6]

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde and an ethylating agent.

Experimental Workflow: Synthesis of this compound

G Synthesis Workflow A Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF) B Add a base (e.g., K2CO3) to form the dialkoxide A->B Step 1 C Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate) B->C Step 2 D Heat the reaction mixture (e.g., 60-80 °C) C->D Step 3 E Monitor reaction progress by TLC D->E Step 4 F Work-up: Quench with water, extract with an organic solvent (e.g., ethyl acetate) E->F Step 5 G Purify the crude product (e.g., column chromatography or distillation) F->G Step 6

Caption: A generalized workflow for the synthesis of this compound.

Purification Protocol (Distillation):

For liquid aldehydes like this compound (once melted), distillation is a common purification method.

  • Apparatus Setup: Assemble a standard distillation apparatus.

  • Charging the Flask: Place the crude this compound into the distilling flask.

  • Heating: Gently heat the flask.

  • Fraction Collection: Collect the fraction that distills at the known boiling point of this compound (293-294 °C). It is important to monitor the temperature closely to ensure the collection of a pure fraction.

Determination of Physicochemical Properties

Melting Point Determination:

  • Sample Preparation: A small amount of the solid this compound is placed into a capillary tube.

  • Apparatus: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting point range is indicative of high purity.

Boiling Point Determination (Thiele Tube Method):

  • Sample Preparation: A small amount of liquid this compound is placed in a small test tube, and an inverted capillary tube is added.

  • Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

  • Heating: The side arm of the Thiele tube is gently heated.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aldehyde proton, the aromatic protons, and the methylene and methyl protons of the two ethoxy groups.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. Signals would be expected for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the ethoxy groups.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would show characteristic absorption bands for its functional groups:

  • C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.

  • C-H stretch (aldehyde): A characteristic pair of weak bands around 2720 and 2820 cm⁻¹.

  • C-O stretch (ether): Strong absorptions in the region of 1250-1000 cm⁻¹.

  • Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 194.23). Fragmentation patterns would provide further structural information.

Biological Relevance and Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented, research on its parent compound, benzaldehyde, and other substituted benzaldehydes provides valuable insights into their potential biological activities. Benzaldehyde derivatives have been reported to exhibit a range of biological effects, including cytotoxic, antioxidant, and antimicrobial activities.

A notable finding is the ability of benzaldehyde to stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway.[7] Autophagy is a cellular process of self-degradation that is critical for cellular homeostasis and has implications in various diseases, including cancer and neurodegenerative disorders.

Sonic Hedgehog Signaling Pathway and Benzaldehyde-Induced Autophagy:

The Sonic Hedgehog signaling pathway is a crucial regulator of embryonic development and also plays a role in adult tissue homeostasis. Aberrant activation of this pathway is implicated in several types of cancer.

G Benzaldehyde-Induced Autophagy via Sonic Hedgehog Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Sonic Hedgehog (Shh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Shh->PTCH1 Binds to SMO Smoothened (SMO) Transmembrane Protein Shh->SMO Relieves Inhibition PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Represses GLI_active Active GLI GLI->GLI_active Activation Autophagy_Proteins Autophagy-Related Proteins (e.g., LC3) Autophagosome Autophagosome Formation Autophagy_Proteins->Autophagosome Target_Genes Target Gene Transcription GLI_active->Target_Genes Target_Genes->Autophagy_Proteins Upregulates Benzaldehyde Benzaldehyde Benzaldehyde->Shh Stimulates

Caption: Benzaldehyde stimulates the Shh pathway, leading to autophagy.

This pathway suggests a potential mechanism by which benzaldehyde and its derivatives, such as this compound, could exert therapeutic effects, making them interesting candidates for further investigation in drug development.

Conclusion

This compound is a versatile chemical compound with well-defined structural and physicochemical properties. Its utility in organic synthesis, coupled with the potential biological activities suggested by studies on related benzaldehydes, makes it a molecule of significant interest to the scientific community. The provided experimental frameworks for its synthesis, purification, and characterization, along with insights into its potential role in modulating cellular signaling pathways, offer a solid foundation for its application in research and drug discovery. Further investigation into the specific biological effects of this compound is warranted to fully elucidate its therapeutic potential.

References

3,4-Diethoxybenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Diethoxybenzaldehyde, a substituted aromatic aldehyde. The document summarizes its core physicochemical properties, outlines a plausible synthetic route, and explores its emerging role in the development of therapeutic agents, particularly in the context of neurodegenerative diseases.

Core Compound Properties

This compound is an organic compound characterized by a benzene ring substituted with an aldehyde group and two ethoxy groups at the 3 and 4 positions.

IdentifierValueReference
CAS Number 2029-94-9[1][2][3][4]
Molecular Formula C₁₁H₁₄O₃[4]
Molecular Weight 194.23 g/mol [2]
Physicochemical DataValueReference
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[3]
Boiling Point 293-294 °C (lit.)[2]
Density 1.097 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.5570 (lit.)[2]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a common and logical approach involves the Williamson ether synthesis starting from 3,4-dihydroxybenzaldehyde.

Plausible Synthetic Protocol: Williamson Ether Synthesis

This method involves the deprotonation of the hydroxyl groups of 3,4-dihydroxybenzaldehyde followed by nucleophilic substitution with an ethyl halide.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • An ethylating agent (e.g., ethyl iodide, ethyl bromide)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetone)

Methodology:

  • Dissolve 3,4-dihydroxybenzaldehyde in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise to the solution at room temperature to deprotonate the hydroxyl groups, forming the corresponding dialkoxide.

  • Slowly add the ethylating agent to the reaction mixture.

  • Heat the mixture to a temperature appropriate for the chosen solvent and reactants to drive the reaction to completion.

  • Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

Applications in Drug Development

Recent research has highlighted the potential of this compound as a scaffold in medicinal chemistry. Specifically, its derivatives have been investigated for their therapeutic potential in neurodegenerative disorders.

Anti-Alzheimer's Agent Development

A notable study explored the synthesis of 3,4-diethoxy substituted thioureas and their subsequent conversion to thiazole derivatives.[5] These compounds were then evaluated for their inhibitory activity against enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A and B (MAO-A and MAO-B).[5] The findings suggest that the 3,4-diethoxy moiety is a key structural feature for this biological activity.[5]

The logical workflow for the development and evaluation of these potential anti-Alzheimer's agents is depicted in the following diagram.

logical_workflow cluster_synthesis Synthesis Pathway start This compound thiourea 3,4-Diethoxy Substituted Thiourea Derivatives start->thiourea Reaction with Substituted Thiosemicarbazide thiazole Thiazole Derivatives thiourea->thiazole Cyclization screening Enzyme Inhibition Assays (AChE, BChE, MAO-A, MAO-B) thiazole->screening Biological Activity modeling Molecular Modeling (DFT, Docking, MD Simulations) thiazole->modeling In Silico Analysis admet ADMET & Toxicity Profiling thiazole->admet Pharmacokinetic & Safety Assessment

Caption: Logical workflow for the development of anti-Alzheimer's agents from this compound.

Flavor and Fragrance Industry

Beyond its pharmaceutical applications, this compound is also utilized in the flavor and fragrance industry as a perfuming agent.[6] Its aromatic properties contribute to the scent profiles of various consumer products.

References

Spectroscopic Profile of 3,4-Diethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Diethoxybenzaldehyde, a key aromatic aldehyde. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
9.81s-Aldehyde CHO
7.42d1.9H-2
7.39dd8.3, 1.9H-6
6.95d8.3H-5
4.15q7.0OCH₂ (C4)
4.11q7.0OCH₂ (C3)
1.47t7.0CH₃ (C4-ethoxy)
1.45t7.0CH₃ (C3-ethoxy)

Solvent: CDCl₃, Frequency: 90 MHz[1]

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)Assignment
190.9Aldehyde C=O
154.9C-4
149.2C-3
129.9C-1
126.8C-6
111.4C-5
110.8C-2
64.5OCH₂ (C4)
64.3OCH₂ (C3)
14.7CH₃ (C4-ethoxy)
14.6CH₃ (C3-ethoxy)

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2980StrongC-H stretch (alkane)
2900MediumC-H stretch (alkane)
2830, 2730MediumC-H stretch (aldehyde)
1685StrongC=O stretch (aromatic aldehyde)
1600, 1580StrongC=C stretch (aromatic ring)
1510StrongC=C stretch (aromatic ring)
1270StrongC-O stretch (aryl ether)
1140StrongC-O stretch (aryl ether)
1040StrongC-O stretch (alkyl ether)
870, 810, 760MediumC-H bend (aromatic)

Sample Preparation: Liquid Film[1]

Mass Spectrometry (MS)
m/zRelative Abundance (%)Proposed Fragment
194100[M]⁺ (Molecular Ion)
16565[M - C₂H₅]⁺
13780[M - C₂H₅O]⁺
13815Isotopic peak of 137
10930[M - C₂H₅O - CO]⁺
7715[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)[2][3]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol is designed for the analysis of aromatic aldehydes like this compound.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5][6]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[6]

  • Instrument Parameters:

    • The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[7]

    • For ¹H NMR, the spectral width is set to encompass the expected chemical shift range (e.g., 0-12 ppm).

    • For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm).

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. For ¹H NMR, 8-16 scans are usually sufficient, while ¹³C NMR may require 128 or more scans.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed.

    • The resulting spectrum is phase-corrected and baseline-corrected.

    • The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

This non-destructive technique is suitable for the analysis of liquid samples like this compound.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the neat this compound liquid directly onto the center of the ATR crystal.

    • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[8][9][10]

  • Data Processing and Cleaning:

    • The resulting spectrum is displayed in terms of transmittance or absorbance.

    • After the measurement, clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound, often coupled with Gas Chromatography (GC) for sample introduction.

  • Sample Introduction (via GC):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The GC column (e.g., a non-polar capillary column like DB-5ms) separates the components of the sample before they enter the mass spectrometer.

    • A typical GC temperature program starts at a low temperature (e.g., 50 °C), ramps up to a high temperature (e.g., 280 °C) to ensure elution of the compound.[11][12]

  • Mass Spectrometry Parameters:

    • The ionization mode is set to Electron Ionization (EI).

    • The electron energy is typically set at 70 eV to induce fragmentation and generate a reproducible mass spectrum.

    • The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 40-400).

  • Data Analysis:

    • The mass spectrum corresponding to the GC peak of this compound is analyzed.

    • The molecular ion peak is identified, and the fragmentation pattern is interpreted to confirm the structure. The relative abundances of the fragment ions are also determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Filter into NMR tube Sample->Prep_NMR Prep_IR Place neat liquid on ATR crystal Sample->Prep_IR Prep_MS Dilute in solvent for GC-MS Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec ATR-IR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS System (EI) Prep_MS->MS_Spec NMR_Data Chemical Shifts Coupling Constants NMR_Spec->NMR_Data IR_Data Absorption Peaks (Wavenumbers) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z and Abundance) MS_Spec->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

References

Solubility of 3,4-Diethoxybenzaldehyde in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,4-Diethoxybenzaldehyde

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group and two ethoxy groups at the 3 and 4 positions. Its molecular structure, particularly the presence of the polar carbonyl group and the largely nonpolar diether-substituted benzene ring, governs its solubility behavior in various solvents. Understanding its solubility is crucial for its application in organic synthesis, purification, and formulation in the pharmaceutical and fragrance industries.

Data Presentation: Solubility Profile

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a comprehensive range of common organic solvents at various temperatures has not been published. However, based on its chemical properties and qualitative reports, a general solubility profile can be inferred.

Qualitative Solubility:

  • Water: this compound is reported to be sparingly soluble to insoluble in water. An estimated aqueous solubility is approximately 472.2 mg/L at 25 °C.[1] This low solubility is attributed to the hydrophobic nature of the benzene ring and the ethoxy groups, which outweighs the hydrophilic character of the single aldehyde group.

  • Alcohols (e.g., Methanol, Ethanol): The compound is qualitatively described as soluble in alcohol.[1] The presence of the polar carbonyl group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents like alcohols, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): It is anticipated that this compound will exhibit good solubility in polar aprotic solvents. The polarity of the aldehyde group can interact favorably with the dipoles of these solvents.

  • Nonpolar Solvents (e.g., Toluene, Dichloromethane): Due to the significant nonpolar character of the benzene ring and ethoxy chains, good solubility is also expected in nonpolar and weakly polar solvents.

A summary of the available physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
Melting Point21.00 to 22.00 °C[1]
Boiling Point293-294 °C (at 760 mmHg)
Density1.097 g/mL at 25 °C
Water Solubility~472.2 mg/L at 25 °C (estimated)[1]
LogP (o/w)2.385 (estimated)[1]

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for the determination of the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane) at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity, >99%)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume (e.g., 5 mL) of a selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

    • Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Record the mass of the collected filtrate.

  • Analysis:

    • Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration obtained from the analysis and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in desired units, such as g/100 mL, mol/L, or mass fraction.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Weigh excess this compound prep_vial Combine in sealed vial prep_solid->prep_vial prep_solvent Add known volume of solvent prep_solvent->prep_vial equilibration Agitate in thermostatic bath (e.g., 24-48h at 25°C) prep_vial->equilibration settling Allow solid to settle (e.g., 2h) equilibration->settling sampling Withdraw and filter supernatant settling->sampling dilution Dilute sample to known volume sampling->dilution analysis Analyze concentration (HPLC/UV-Vis) dilution->analysis calculation Calculate solubility (g/100mL, mol/L) analysis->calculation

References

Synthesis of 3,4-Diethoxybenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 3,4-diethoxybenzaldehyde from protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document outlines the reaction scheme, experimental procedures, requisite reagents and equipment, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual reference.

Introduction

This compound is a valuable organic intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring two ethoxy groups on a benzaldehyde core, imparts specific physicochemical properties that are leveraged in the development of new molecular entities. The synthesis from the readily available protocatechuic aldehyde via O-ethylation of its phenolic hydroxyl groups is a common and efficient route. This guide details a reliable procedure using ethyl iodide as the ethylating agent in the presence of a suitable base.

Reaction Scheme and Mechanism

The synthesis proceeds via a Williamson ether synthesis, which involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenolic hydroxyl groups of protocatechuic aldehyde are deprotonated by a base to form a phenoxide intermediate, which then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent.

Reaction:

Protocatechuic Aldehyde + 2 Ethyl Iodide + 2 Base → this compound + 2 Salt + 2 H₂O

The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction, such as ethanol or dimethylformamide (DMF). The choice of base is critical, with common options including sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Protocatechuic AldehydeC₇H₆O₃138.12Yellowish crystalline powder153-156~350 (decomposes)
Ethyl IodideC₂H₅I155.97Colorless to yellowish liquid-11172
Sodium HydroxideNaOH40.00White solid (pellets/flakes)3181388

Table 2: Properties of Product

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Refractive Index (n20/D)Density (g/mL at 25°C)
This compoundC₁₁H₁₄O₃194.23White to light yellow solid or liquid293-2941.55701.097

Experimental Protocol

This protocol is adapted from a similar synthesis of a mono-ethoxylated vanillin derivative and has been adjusted for the diethylation of protocatechuic aldehyde.[1]

4.1. Materials and Equipment

  • Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)

  • Ethyl iodide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Stirring hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus

4.2. Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve protocatechuic aldehyde (e.g., 0.1 mol, 13.81 g) in 100 mL of ethanol.

  • Addition of Base: To the stirred solution, add sodium hydroxide (e.g., 0.22 mol, 8.8 g) in small portions. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the diphenoxide.

  • Addition of Ethylating Agent: Slowly add ethyl iodide (e.g., 0.25 mol, 38.99 g, 20.1 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 50 mL of 5% aqueous sodium hydroxide solution to remove any unreacted starting material, followed by washing with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

5.1. Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Protocatechuic_Aldehyde Protocatechuic Aldehyde Dissolution Dissolution in Ethanol Protocatechuic_Aldehyde->Dissolution Ethyl_Iodide Ethyl Iodide Ethylation Ethylation (Reflux) Ethyl_Iodide->Ethylation NaOH Sodium Hydroxide Deprotonation Deprotonation NaOH->Deprotonation Dissolution->Deprotonation Deprotonation->Ethylation Workup Work-up & Extraction Ethylation->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

5.2. Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the Williamson ether synthesis mechanism for this reaction.

Reaction_Mechanism start Protocatechuic Aldehyde (HO)₂C₆H₃CHO step1 Deprotonation start->step1 base 2 NaOH Sodium Hydroxide base->step1 intermediate Diphenoxide Intermediate (NaO)₂C₆H₃CHO step2 SN2 Attack intermediate->step2 ethylating_agent 2 CH₃CH₂I Ethyl Iodide ethylating_agent->step2 product This compound (CH₃CH₂O)₂C₆H₃CHO salt 2 NaI Sodium Iodide step1->intermediate step2->product step2->salt

Caption: Mechanism of the Williamson ether synthesis for this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups (e.g., aldehyde C=O stretch, C-O-C ether stretch).

  • Mass Spectrometry (MS): To determine the molecular weight.[2]

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethyl iodide is a lachrymator and should be handled with care.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Handle all organic solvents with caution as they are flammable.

This guide provides a comprehensive overview for the synthesis of this compound. Adherence to the detailed protocol and safety precautions is essential for a successful and safe execution of this chemical transformation.

References

The Synthetic Nature of 3,4-Diethoxybenzaldehyde: A Technical Guide to its Derivation from Natural Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

While the aromatic compound 3,4-Diethoxybenzaldehyde is noted for its applications in various scientific domains, a thorough investigation reveals its absence as a naturally occurring molecule. Instead, this compound is synthetically derived, often from naturally abundant precursors. This technical guide provides an in-depth exploration of its synthesis, focusing on methodologies that utilize natural starting materials, thereby bridging the gap between natural product chemistry and synthetic applications.

Natural Precursors: The Foundation for Synthesis

The journey to this compound begins with naturally occurring phenolic compounds. The most direct and common precursor is 3,4-dihydroxybenzaldehyde , also known as protocatechualdehyde . This compound is found in a variety of plants and food items, including barley, green Cavendish bananas, and grapevine leaves. Another related and widely available natural precursor is vanillin , which can be chemically converted to protocatechualdehyde.

The Synthetic Pathway: Williamson Ether Synthesis

The primary method for preparing this compound from its dihydroxy precursor is the Williamson ether synthesis . This robust and well-established reaction involves the O-alkylation of the hydroxyl groups with an ethylating agent.

The overall transformation is depicted in the following reaction scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protocatechualdehyde 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) Product This compound Protocatechualdehyde->Product Williamson Ether Synthesis EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide) EthylatingAgent->Product Base Base (e.g., K2CO3) Solvent Solvent (e.g., Acetone, DMF) Byproducts Byproducts G cluster_workflow Experimental Workflow A 1. Combine 3,4-dihydroxybenzaldehyde and K2CO3 in a flask. B 2. Add anhydrous acetone or DMF. A->B C 3. Add ethyl iodide dropwise. B->C D 4. Heat to reflux (acetone) or stir at RT (DMF) for 12-24h. Monitor by TLC. C->D E 5. Filter to remove K2CO3. D->E F 6. Evaporate solvent. E->F G 7. Dissolve residue in dichloromethane. F->G H 8. Wash with deionized water. G->H I 9. Dry organic layer with Na2SO4. H->I J 10. Filter and evaporate dichloromethane. I->J K 11. Purify by column chromatography or recrystallization. J->K

3,4-Diethoxybenzaldehyde: A Versatile Starting Material in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3,4-Diethoxybenzaldehyde is an aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis. Structurally similar to the widely used 3,4-dimethoxybenzaldehyde (veratraldehyde), it features two ethoxy groups on the benzene ring, which can influence the lipophilicity and steric properties of synthesized molecules. This characteristic makes it a key intermediate in the development of complex molecular architectures, particularly for pharmaceutical and fine chemical applications. Its aldehyde functional group is highly reactive, participating in a wide array of chemical transformations to construct diverse scaffolds, most notably isoquinoline alkaloids and other heterocyclic systems.

Physicochemical and Spectroscopic Properties

Accurate identification and characterization are paramount in chemical synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2029-94-9[1][2]
Molecular Formula C₁₁H₁₄O₃[1][3]
Molecular Weight 194.23 g/mol [1]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid
Boiling Point 293-294 °C
Density 1.097 g/mL at 25 °C
Refractive Index (n20/D) 1.5570
InChIKey SSTRYEXQYQGGAS-UHFFFAOYSA-N[3][4]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsReference
Mass Spectrometry (EI) m/z: 194 (M+), 165, 137, 109[1][3]
¹H NMR Data not explicitly found in search results.
¹³C NMR Data not explicitly found in search results.
IR Spectrum Data available but specific peaks not detailed in search results.[3][4]

Core Synthetic Applications and Methodologies

This compound is a precursor in several critical carbon-carbon and carbon-nitrogen bond-forming reactions. Its application is particularly notable in the synthesis of heterocyclic compounds analogous to naturally occurring alkaloids.

Synthesis of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous alkaloids like papaverine.[5] Syntheses often involve the cyclization of a β-phenylethylamine derivative. This compound can be used to construct analogs of these important molecules.

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[5][6] Using a dopamine analog, this method provides a direct route to substituted tetrahydroisoquinolines.

Pictet_Spengler reagent1 3,4-Diethoxyphenethylamine intermediate Schiff Base Intermediate reagent1->intermediate + reagent2 Aldehyde/Ketone (e.g., Formaldehyde) reagent2->intermediate product 1-Substituted-6,7-diethoxy- 1,2,3,4-tetrahydroisoquinoline intermediate->product H⁺ (Acid Catalyst) Ring Closure Bischler_Napieralski start N-Acyl-β-(3,4-diethoxyphenyl)ethylamine intermediate 3,4-Dihydroisoquinoline Derivative start->intermediate 1. POCl₃ or P₂O₅ 2. Heat product Isoquinoline Derivative intermediate->product Dehydrogenation (e.g., Pd/C, Heat) Aldol_Condensation aldehyde This compound product α,β-Unsaturated Ketone (Chalcone analog) aldehyde->product + ketone Ketone with α-H (e.g., Acetone) ketone->product Base (NaOH) or Acid (H⁺) - H₂O Knoevenagel_Condensation aldehyde This compound product α,β-Unsaturated Product aldehyde->product + methylene Active Methylene Cmpd. (e.g., Diethyl Malonate) methylene->product Weak Base (e.g., Piperidine) - H₂O Wittig_Reaction aldehyde This compound product Alkene (Stilbene Derivative) aldehyde->product + ylide Phosphonium Ylide (Ph₃P=CHR) ylide->product byproduct Triphenylphosphine Oxide (Ph₃P=O)

References

The Rising Potential of 3,4-Diethoxybenzaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diethoxybenzaldehyde, a derivative of benzaldehyde, is emerging as a promising scaffold in medicinal chemistry. Its structural similarity to naturally occurring bioactive compounds, coupled with the synthetic versatility of the aldehyde functional group, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this compound, focusing on its utility in the synthesis of pharmacologically active molecules. We will explore its role in the generation of diverse compound libraries, such as Schiff bases and chalcones, and detail their potential as anticancer and antimicrobial agents. This guide includes a compilation of quantitative biological data for structurally related compounds, detailed experimental protocols for the synthesis of key derivatives, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction: The Versatility of the Benzaldehyde Scaffold

Benzaldehyde and its derivatives have long been recognized for their broad spectrum of biological activities. The presence of a reactive aldehyde group allows for a multitude of chemical transformations, leading to the synthesis of diverse molecular architectures. The 3,4-disubstituted pattern is of particular interest as it is found in numerous natural products and synthetic compounds with significant pharmacological properties. While much of the existing research has focused on the dihydroxy and dimethoxy analogs, this compound offers a unique lipophilic profile that can favorably influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide will focus on the potential of this specific scaffold in the design and discovery of new drugs.

Synthetic Pathways and Key Derivatives

The aldehyde functional group of this compound is a key handle for the synthesis of a wide array of derivatives. Two of the most prominent and well-studied classes of derivatives are Schiff bases and chalcones.

Synthesis of Schiff Bases

Schiff bases, characterized by an imine or azomethine group (-C=N-), are readily synthesized through the condensation of an aldehyde with a primary amine. These compounds have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids. They are typically synthesized via the Claisen-Schmidt condensation between a benzaldehyde derivative and an acetophenone. Chalcones are known to possess potent anticancer, antioxidant, and anti-inflammatory activities.

Potential Therapeutic Applications

Based on the extensive research conducted on structurally similar 3,4-disubstituted benzaldehyde derivatives, several key therapeutic areas have been identified where this compound-based compounds could have a significant impact.

Anticancer Activity

Derivatives of 3,4-disubstituted benzaldehydes have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Signaling Pathways Implicated in the Anticancer Effects of Benzaldehyde Derivatives:

Several studies suggest that benzaldehyde derivatives can influence critical cancer-related signaling pathways. The diagram below illustrates a simplified representation of how these compounds might exert their anticancer effects by inhibiting pro-survival pathways.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K ERK ERK/MAPK Growth_Factor_Receptor->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival ERK->Proliferation_Survival STAT3 STAT3 STAT3->Proliferation_Survival NFkB NF-κB NFkB->Proliferation_Survival 1433z 14-3-3ζ 1433z->Proliferation_Survival Promotion Benzaldehyde_Derivatives This compound Derivatives Benzaldehyde_Derivatives->PI3K Inhibition Benzaldehyde_Derivatives->ERK Inhibition Benzaldehyde_Derivatives->STAT3 Inhibition Benzaldehyde_Derivatives->NFkB Inhibition Benzaldehyde_Derivatives->1433z Inhibition of protein-protein interactions

Caption: Inhibition of Cancer Cell Signaling Pathways.

Some benzaldehyde derivatives have been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[1] They may also regulate protein-protein interactions mediated by 14-3-3ζ.[1]

Another potential mechanism involves the activation of pro-apoptotic pathways, such as the Sonic Hedgehog (Shh) signaling pathway, which has been observed with some hydroxybenzaldehydes.

shh_pathway_activation Hydroxybenzaldehydes Hydroxybenzaldehyde Derivatives Shh Shh Hydroxybenzaldehydes->Shh Activation Smo Smoothened (Smo) Shh->Smo Gli Gli Smo->Gli Target_Genes Target Gene Expression Gli->Target_Genes Cell_Survival Enhanced Cell Survival Target_Genes->Cell_Survival

Caption: Activation of the Shh Signaling Pathway.

3-Hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Shh signaling pathway, leading to increased expression of Shh, Smo, and Gli.[2] This activation was associated with enhanced survival of astrocytes treated with parasitic excretory/secretory products.[2]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Schiff bases and chalcones derived from 3,4-disubstituted benzaldehydes have exhibited significant activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of 3,4-dimethoxybenzaldehyde and 3,4-dihydroxybenzaldehyde, which serve as close structural analogs to this compound derivatives. This data provides a valuable reference for predicting the potential efficacy of novel compounds based on the this compound scaffold.

Table 1: Anticancer Activity of 3,4-Dihydroxybenzaldehyde Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzaldoxime3,4-dihydroxybenzaldoximeL1210 murine leukemia38[3]

Table 2: Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

CompoundMicrobial StrainMIC (µM)Reference
4a S. aureus26.11[4]
C. albicans26.11[4]
4b P. aeruginosa23.28[4]
S. typhi23.28[4]
E. coli23.28[4]
4c P. aeruginosa22.89[4]
4g E. faecalis18.95[4]
4h S. typhi12.07[4]
S. aureus5.88[4]
4i A. baumannii11.64[4]
E. coli23.30[4]
C. albicans23.30[4]
4j E. faecalis16.68[4]
A. baumannii16.68[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives of this compound and for the evaluation of their biological activity.

General Synthesis of Schiff Bases

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

General Synthesis of Chalcones (Claisen-Schmidt Condensation)

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol in a flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with water until neutral, and dried.

  • Purify the crude product by recrystallization from ethanol.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental and Drug Discovery Workflows

The following diagrams illustrate typical workflows for the synthesis, screening, and evaluation of novel compounds derived from this compound.

synthesis_and_screening_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Reaction Reaction with Primary Amines or Acetophenones Start->Reaction Purification Purification & Characterization (NMR, MS, etc.) Reaction->Purification Compound_Library Library of Derivatives (Schiff Bases, Chalcones) Purification->Compound_Library Primary_Screening Primary Screening (e.g., Anticancer, Antimicrobial) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Lead_Identification Lead Identification Secondary_Screening->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies SAR_Studies->Reaction Iterative Synthesis ADMET_Profiling ADMET Profiling (In vitro & in silico) SAR_Studies->ADMET_Profiling Optimized_Lead Optimized Lead Compound ADMET_Profiling->Optimized_Lead

References

Safety and handling precautions for 3,4-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical compound utilized in various research and development applications. The following sections detail the material's hazards, safe handling procedures, emergency protocols, and relevant physical and chemical properties. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

  • P264: Wash skin thoroughly after handling.[1][2][3][4]

  • P271: Use only outdoors or in a well-ventilated area.[1][2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][4]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2][4]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[2][6]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][4][5]

Signal Word: Warning[1][3][5]

Pictograms:

  • Exclamation mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1][7]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[8][9]
Boiling Point 293-294 °C[7][8][9]
Melting Point 22 °C[8][9]
Density 1.097 g/mL at 25 °C[7][8][9]
Flash Point 225 °F (107.2 °C)[8][9]
Refractive Index n20/D 1.5570[7][8][9]

Toxicological Information

Detailed toxicological data for this compound is not extensively available. The hazard classification is based on data from similar compounds and predictive models.

ParameterResultSpeciesReference
Acute Oral Toxicity (LD50) 2000 mg/kg (for 3,4-Dimethoxybenzaldehyde)oral[5]
Skin Corrosion/Irritation Causes skin irritation[1]
Serious Eye Damage/Irritation Causes serious eye irritation[1]
Respiratory or Skin Sensitization May cause an allergic skin reaction[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[1][2]

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is mandatory when handling this compound.

4.1. Engineering Controls

  • Work in a well-ventilated area.[10][11] Use of a chemical fume hood is recommended.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][6][10] Use eyewear that has been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4][5] Gloves should be inspected prior to use.

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[6][12]

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[5][6]

4.3. General Hygiene Practices

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[4][5][10]

  • Do not eat, drink, or smoke in the laboratory.[4][10][11]

  • Avoid inhalation of dust or vapors.[11]

  • Avoid contact with skin and eyes.[4][6][12]

4.4. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Recommended storage temperature is between 2-8°C.[8][9]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

5.1. First Aid Measures

FirstAid cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move Move to Fresh Air Inhalation->Move Skin Skin Contact Wash Wash with Soap & Water Skin->Wash For at least 15 minutes Eye Eye Contact Rinse Rinse with Water Eye->Rinse For at least 15 minutes Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Medical Attention Move->SeekMedical If breathing is difficult Wash->SeekMedical If irritation persists Rinse->SeekMedical If irritation persists RinseMouth->SeekMedical Call Poison Center

Caption: First aid procedures for this compound exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][10][11]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][10][11] If skin irritation occurs, get medical advice/attention.[4][10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10][11] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][10][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.[4][5][10]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[4][10][13]

  • Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[4][11][13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][10][13]

5.3. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][5]

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[4]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4][10][11] Contact a licensed professional waste disposal service to dispose of this material.[4]

Logical Workflow for Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Assess Risks PPE Don PPE Assess->PPE Ventilation Ensure Ventilation PPE->Ventilation Weigh Weigh/Measure Ventilation->Weigh Transfer Transfer Chemical Weigh->Transfer React Perform Reaction Transfer->React Clean Clean Work Area React->Clean Doff Doff PPE Clean->Doff WashHands Wash Hands Doff->WashHands Store Store Properly WashHands->Store

Caption: Logical workflow for handling this compound.

References

IUPAC nomenclature and synonyms for 3,4-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4-Diethoxybenzaldehyde, a significant chemical compound with applications in various scientific fields. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis. This guide covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in organic chemistry.

Nomenclature and Synonyms

This compound is systematically named according to IUPAC nomenclature.[1][2][3] It is also known by a variety of synonyms in commercial and research contexts.

IUPAC Name: this compound[1][2][3]

Synonyms:

  • Benzaldehyde, 3,4-diethoxy-[2]

  • Protocatechuicaldehyde diethyl ether

  • 3,4-Diethoxy Benzaldehyde

  • NSC 6331[1]

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][4]
CAS Registry Number 2029-94-9[1][2]
InChI InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3[1][3]
InChIKey SSTRYEXQYQGGAS-UHFFFAOYSA-N[1]
SMILES CCOC1=C(C=C(C=C1)C=O)OCC[1][3]

Table 2: Physical Properties

PropertyValue
Melting Point 21-22 °C
Boiling Point 293-294 °C (lit.)[4]
Density 1.097 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.5570 (lit.)[4]
Flash Point 264 °F (129 °C) (est.)
Appearance White to light yellow crystalline solid or liquid
Solubility Soluble in alcohol. Insoluble in water.

Table 3: Spectroscopic Data

Spectroscopic TechniqueKey Data Points
¹H NMR (90 MHz, CDCl₃) Peaks corresponding to aromatic, aldehydic, and ethoxy protons are observed.
¹³C NMR (CDCl₃) Signals for aromatic, carbonyl, and ethoxy carbons are present.
Infrared (IR) Characteristic peaks for C=O (aldehyde), C-O (ether), and aromatic C-H stretches are visible.
Mass Spectrometry (EI) Molecular ion peak at m/z 194, with major fragments at 165, 137, and 109.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This reaction involves the formation of a phenoxide ion followed by nucleophilic substitution with an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 3,4-dihydroxybenzaldehyde and an ethylating agent.

Materials:

  • 3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroxybenzaldehyde in a suitable anhydrous solvent such as DMF or acetone.

  • Base Addition: Add anhydrous potassium carbonate or sodium hydroxide to the solution. The base should be in molar excess (typically 2.2 to 2.5 equivalents for each hydroxyl group) to ensure complete deprotonation of the phenolic hydroxyl groups to form the diphenoxide.

  • Addition of Ethylating Agent: To the stirred suspension, add the ethylating agent (ethyl iodide or diethyl sulfate) dropwise. A molar excess of the ethylating agent (at least 2.2 equivalents) is recommended.

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes any unreacted starting material, base, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. The aldehyde functional group is highly reactive and can participate in a variety of chemical transformations, including:

  • Wittig Reaction: To form substituted styrenes.

  • Reductive Amination: To synthesize various secondary and tertiary amines.

  • Aldol Condensation: To create α,β-unsaturated aldehydes or ketones.

  • Oxidation: To produce 3,4-diethoxybenzoic acid.

  • Reduction: To form 3,4-diethoxybenzyl alcohol.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Williamson ether synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3_4_Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Reaction Williamson Ether Synthesis (Reflux) 3_4_Dihydroxybenzaldehyde->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Ethylating_Agent Ethylating Agent (e.g., C₂H₅I) Ethylating_Agent->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.
Key Chemical Transformations

This diagram illustrates the central role of this compound as a precursor to other important chemical functionalities.

Chemical_Transformations Start This compound Wittig Wittig Reaction Start->Wittig Reductive_Amination Reductive Amination Start->Reductive_Amination Aldol_Condensation Aldol Condensation Start->Aldol_Condensation Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Styrene Substituted Styrene Wittig->Styrene Amine Secondary/Tertiary Amine Reductive_Amination->Amine Enone α,β-Unsaturated Aldehyde/Ketone Aldol_Condensation->Enone Acid 3,4-Diethoxybenzoic Acid Oxidation->Acid Alcohol 3,4-Diethoxybenzyl Alcohol Reduction->Alcohol

References

Methodological & Application

Application Note: Synthesis of 3,4-Diethoxybenzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3,4-diethoxybenzaldehyde, a key intermediate in the manufacturing of various organic compounds. The synthesis is achieved through the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2][3] This process involves the reaction of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) with an ethylating agent, such as diethyl sulfate, in the presence of a base. The protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, purification, and data analysis.

Background

This compound (CAS No: 2029-94-9) is a disubstituted benzaldehyde derivative with the molecular formula C₁₁H₁₄O₃.[4][5][6][7] It serves as a valuable building block in organic synthesis. The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide ion acts as a nucleophile, displacing a halide or another good leaving group from an alkylating agent to form an ether.[1][3] This method is highly effective for preparing both symmetrical and asymmetrical ethers.[2][3]

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.

2.1 Materials and Equipment

  • Reagents:

    • 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

    • Diethyl sulfate (Caution: Probable carcinogen and corrosive)[8][9]

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

    • Acetone (anhydrous)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

    • Filtration apparatus (Büchner funnel)

2.2 Reagent Quantities

CompoundMolecular Wt. ( g/mol )MolesMass / VolumeRole
3,4-Dihydroxybenzaldehyde138.120.1013.81 gStarting Material
Diethyl Sulfate154.180.2222.0 mL (d=1.18 g/mL)Ethylating Agent
Potassium Carbonate138.210.3041.46 gBase
Acetone--250 mLSolvent

2.3 Synthesis Procedure

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Addition of Reagents: To the flask, add 3,4-dihydroxybenzaldehyde (13.81 g, 0.10 mol), anhydrous potassium carbonate (41.46 g, 0.30 mol), and anhydrous acetone (250 mL).

  • Initiation of Reaction: Begin stirring the suspension. Add diethyl sulfate (22.0 mL, 0.22 mol) to the dropping funnel.

  • Heating and Reflux: Heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Once refluxing, add the diethyl sulfate dropwise from the funnel over a period of 30-45 minutes.

  • Reaction Monitoring: Continue to heat the reaction mixture under reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and other salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.

  • Work-up:

    • Dissolve the resulting oily residue in dichloromethane (150 mL).

    • Transfer the DCM solution to a separatory funnel.

    • Wash the organic layer sequentially with 1 M NaOH or saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material, followed by water (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

2.4 Purification

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield a white to light yellow solid or liquid.

Data and Expected Results

ParameterExpected Value
Product Appearance White or colorless to light yellow powder or liquid
Molecular Formula C₁₁H₁₄O₃[5][6]
Molecular Weight 194.23 g/mol [4][5]
Boiling Point 293-294 °C[4]
Density 1.097 g/mL at 25 °C[4]
Theoretical Yield 19.42 g
Expected % Yield 75-90%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Diethyl sulfate is a probable human carcinogen and is corrosive. [8] It must be handled with extreme care. Avoid inhalation and skin contact.[8][9]

  • Potassium carbonate is an irritant. Avoid inhalation of dust.

  • Acetone and dichloromethane are volatile and flammable. Keep away from ignition sources.[11]

Visualizations

Experimental Workflow Diagram

G A 1. Reagent Setup (Protocatechualdehyde, K2CO3, Acetone) B 2. Add Diethyl Sulfate Dropwise at Reflux A->B C 3. Reaction (6-8 hours at 56°C) B->C D 4. Filtration (Remove Salts) C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Aqueous Work-up (Extraction with DCM) E->F G 7. Drying & Concentration F->G H 8. Purification (Distillation/Recrystallization) G->H I Final Product: This compound H->I

A flowchart of the synthesis protocol for this compound.

Purification Workflow Diagram

G cluster_extraction Aqueous Work-up cluster_drying Drying & Isolation A Crude Product in DCM B Wash with NaHCO3 soln. A->B C Wash with Water B->C D Wash with Brine C->D E Dry Organic Layer (Anhydrous MgSO4) D->E F Filter Drying Agent E->F G Concentrate via Rotary Evaporation F->G H Purified Product G->H

Detailed workflow for the post-reaction work-up and purification steps.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 3,4-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This application note provides a detailed protocol for the synthesis of 3,4-diethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and flavor industries, starting from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ions of 3,4-dihydroxybenzaldehyde act as nucleophiles, attacking the electrophilic carbon of an ethyl halide.

Reaction Principle

The synthesis involves the deprotonation of the two hydroxyl groups of 3,4-dihydroxybenzaldehyde using a suitable base to form a more nucleophilic phenoxide. This is followed by the reaction of the phenoxide with an ethylating agent, typically an ethyl halide, to form the desired diether product, this compound. The choice of base, solvent, and reaction conditions is crucial for achieving a high yield and minimizing side reactions.

Reaction Scheme:

Where X is a halide (e.g., I, Br, Cl)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Starting Material 3,4-Dihydroxybenzaldehyde[1]
Ethylating Agent Ethyl iodide or Ethyl bromideGeneral Williamson Synthesis
Base Potassium Carbonate (K₂CO₃)General Williamson Synthesis
Solvent Dimethylformamide (DMF)General Williamson Synthesis
Reaction Temperature 50-100 °C[1]
Reaction Time 1-8 hours[1]
Reported Yield 50-95% (laboratory scale)[2]

Experimental Protocol

This protocol details the synthesis of this compound from 3,4-dihydroxybenzaldehyde using ethyl iodide as the ethylating agent and potassium carbonate as the base.

Materials:

  • 3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dihydroxybenzaldehyde (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 - 3.0 eq) to the flask. To this mixture, add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Addition of Ethylating Agent: While stirring the mixture, add ethyl iodide (2.5 - 3.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), water (2 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.

Characterization Data of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[3]
Molecular Weight 194.23 g/mol [3]
Appearance White to light yellow solid or liquid[4]
Melting Point 22 °C[3]
Boiling Point 293-294 °C[3]
Density 1.097 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.5570[3]
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 9.8 (s, 1H, CHO), 7.4 (d, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.2 (q, 4H, 2x -OCH₂CH₃), 1.5 (t, 6H, 2x -OCH₂CH₃)
IR (liquid film) ν (cm⁻¹): 2980, 2930, 2870 (C-H), 1685 (C=O, aldehyde), 1585, 1510 (C=C, aromatic), 1260, 1140 (C-O, ether)

Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for the preparation of this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Start 3,4-Dihydroxybenzaldehyde Phenoxide Diphenoxide Intermediate Start->Phenoxide Deprotonation Base 2 K₂CO₃ Product This compound Phenoxide->Product SN2 Attack EthylIodide 2 CH₃CH₂I

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup (3,4-Dihydroxybenzaldehyde, K₂CO₃, DMF) B 2. Add Ethyl Iodide A->B C 3. Heat at 80-90 °C (4-6 hours) B->C D 4. Work-up (Quench with water) C->D E 5. Extraction (Diethyl ether) D->E F 6. Washing (HCl, H₂O, Brine) E->F G 7. Drying and Concentration (MgSO₄, Rotary Evaporation) F->G H 8. Purification (Column Chromatography or Distillation) G->H I Final Product: This compound H->I

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Knoevenagel Condensation with 3,4-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to organic synthesis. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). The initial adduct readily undergoes dehydration to yield an α,β-unsaturated product. This method is a cornerstone in the synthesis of a wide array of valuable compounds, including fine chemicals, polymers, and key intermediates for pharmaceuticals.

3,4-Diethoxybenzaldehyde is a common aromatic aldehyde used as a building block in the synthesis of various pharmacologically active molecules and functional materials. Its Knoevenagel condensation products, such as 3,4-diethoxycinnamic acid and its derivatives, are precursors to compounds with potential applications in drug development. These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds.

Reaction Mechanism

The Knoevenagel condensation proceeds through a three-step mechanism:

  • Deprotonation: A basic catalyst abstracts a proton from the active methylene compound, forming a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is enhanced by the presence of adjacent electron-withdrawing groups (Z and Z').

  • Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate (an aldol-type adduct).

  • Dehydration: The intermediate alcohol is protonated and subsequently loses a molecule of water through an elimination reaction to form the final α,β-unsaturated product.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of this compound and structurally similar aldehydes with various active methylene compounds. These data provide a comparative overview of the efficacy of different catalytic systems and reaction parameters.

Table 1: Knoevenagel Condensation with Malonic Acid (Doebner Modification)

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-DimethoxybenzaldehydeDABCODMF100-1101-1.5Good[1]
4-HydroxybenzaldehydeProlineEthanol60480[2]
BenzaldehydePyridine/PiperidinePyridineReflux6-875-85

Table 2: Knoevenagel Condensation with Cyano-Activated Methylene Compounds

AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
3,4-Dihydroxy-5-nitrobenzaldehydeEthyl 2-cyanoacetateAmmonium acetateEthanolReflux6 h81.9
3,4-DihydroxybenzaldehydeMalononitrile-Water80°C20 min72
BenzaldehydeEthyl CyanoacetatePiperidine-Room Temp--
BenzaldehydeMalononitrileFe₃O₄ nanoparticlesEthanolReflux30 minGood

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diethoxycinnamic Acid via Doebner-Knoevenagel Reaction

This protocol is adapted from a general procedure for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.

Materials:

  • This compound

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).

  • To this solution, add a catalytic amount of piperidine (0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL).

  • A solid precipitate of 3,4-diethoxycinnamic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water to remove any remaining pyridine and piperidine hydrochloride.

  • Recrystallize the product from ethanol to obtain pure 3,4-diethoxycinnamic acid.

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(3,4-diethoxyphenyl)acrylate

This protocol is based on the condensation of aromatic aldehydes with ethyl 2-cyanoacetate.

Materials:

  • This compound

  • Ethyl 2-cyanoacetate

  • Piperidine (or another suitable base like DABCO or DBU)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol) and ethyl 2-cyanoacetate (11 mmol) in ethanol (25 mL).

  • Add a catalytic amount of piperidine (a few drops) to the mixture with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a few hours. Monitor the reaction by TLC.

  • Upon completion, a solid product will likely precipitate from the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

  • Dry the final product.

Experimental Workflow

The following diagram illustrates a general workflow for performing and analyzing a Knoevenagel condensation reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Measure Reactants (Aldehyde, Active Methylene Cmpd) Solvent Add Solvent Reagents->Solvent Catalyst Add Catalyst Solvent->Catalyst Stir Stir and Heat (if required) Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction (e.g., add acid/water) Monitor->Quench Reaction Complete Filter Filter Precipitate Quench->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Product Recrystallize->Dry Characterize Characterize (NMR, IR, MS, MP) Dry->Characterize

References

Application Notes and Protocols for Claisen-Schmidt Condensation Reactions Using 3,4-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of 3,4-diethoxybenzaldehyde with substituted acetophenones. Chalcones, characterized by an α,β-unsaturated ketone system, are a class of compounds with significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and anticancer properties.

Introduction

The Claisen-Schmidt condensation is a reliable and versatile reaction for the formation of carbon-carbon bonds, leading to the synthesis of α,β-unsaturated ketones, commonly known as chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative. The resulting chalcones serve as important intermediates for the synthesis of various heterocyclic compounds and exhibit a broad spectrum of pharmacological activities.

This document focuses on the use of this compound as the aldehyde component, which imparts specific structural features to the resulting chalcone derivatives, potentially influencing their biological efficacy. The protocols provided herein are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.

General Reaction Scheme

The general scheme for the Claisen-Schmidt condensation between this compound and a substituted acetophenone is depicted below. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.

Claisen_Schmidt_Reaction reactant1 This compound plus + catalyst Base (e.g., NaOH) Solvent (e.g., Ethanol) reactant1->catalyst Claisen-Schmidt Condensation reactant2 Substituted Acetophenone reactant2->catalyst Claisen-Schmidt Condensation plus->catalyst Claisen-Schmidt Condensation product Substituted Chalcone catalyst->product

Caption: General Claisen-Schmidt condensation scheme.

Experimental Protocols

The following are detailed protocols for the synthesis of chalcone derivatives using this compound.

Protocol 1: Synthesis of (2E)-1-(4-aminophenyl)-3-(3,4-diethoxyphenyl)prop-2-en-1-one

This protocol is adapted from a general procedure for the synthesis of chalcones from substituted benzaldehydes and acetophenones.

Materials:

  • This compound

  • 4-Aminoacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 0.01 mol of 4-aminoacetophenone in 25 mL of ethanol.

  • To this solution, add 0.01 mol of this compound.

  • Place the flask in a water bath on a magnetic stirrer and begin stirring.

  • Slowly add 10 mL of a 60% aqueous sodium hydroxide solution dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 2.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Dry the crude product in an oven at 50-60 °C.

  • Recrystallize the product from an appropriate solvent system, such as ethanol-water, to obtain the pure chalcone.

Protocol 2: Synthesis of (2E)-1-(4-hydroxyphenyl)-3-(3,4-diethoxyphenyl)prop-2-en-1-one

This protocol is based on the synthesis of a structurally similar hydroxychalcone.[1]

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Hydrochloric Acid (1M)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottomed flask equipped with a reflux condenser, dissolve 0.01 mol of 2,4-dihydroxy acetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 mL of ethanol.[1]

  • Add 10 mL of 60% aqueous NaOH as a catalyst to the flask.[1]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[1]

  • After cooling to room temperature, acidify the reaction mass to pH 1 with 1M aqueous HCl.[1]

  • Collect the precipitated product by filtration and wash thoroughly with distilled water until the filtrate is neutral.[1]

  • Dry the product in an oven at 50 °C.[1]

  • Recrystallize the crude product from a methanol-water mixture to yield the pure chalcone.[1]

Data Presentation

The following table summarizes expected reactants and potential yields for the synthesis of chalcones derived from this compound based on similar reported reactions. Actual yields may vary depending on reaction conditions and purification efficiency.

Product NameAldehydeKetoneCatalystSolventExpected Yield (%)
(2E)-1-(4-aminophenyl)-3-(3,4-diethoxyphenyl)prop-2-en-1-oneThis compound4-AminoacetophenoneNaOHEthanol60-80
(2E)-1-(4-hydroxyphenyl)-3-(3,4-diethoxyphenyl)prop-2-en-1-oneThis compound4-HydroxyacetophenoneNaOHEthanol50-70
(2E)-3-(3,4-diethoxyphenyl)-1-phenylprop-2-en-1-oneThis compoundAcetophenoneNaOHEthanol70-90

Biological Applications and Signaling Pathways

Chalcones derived from substituted benzaldehydes have been shown to possess a range of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Chalcone derivatives have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. One of the key mechanisms involved is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, survival, and proliferation, and its dysregulation is common in many cancers.

PI3K_Akt_mTOR_Pathway Chalcone 3,4-Diethoxy Chalcone Derivative PI3K PI3K Chalcone->PI3K inhibits Apoptosis Apoptosis Chalcone->Apoptosis induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes mTOR->Apoptosis inhibits IGF1 IGF-1 IGF1->PI3K

Caption: Inhibition of PI3K/Akt/mTOR pathway by a chalcone derivative.[2]

A study on 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) demonstrated its ability to suppress cell proliferation and induce apoptosis in multiple myeloma cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[2] DMEC treatment led to a decrease in the expression of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR).[2] This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism for the antiproliferative effects of certain chalcones.[2]

Antimicrobial Activity

The antimicrobial mechanism of action for some chalcone derivatives involves the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Antimicrobial_Mechanism Chalcone 3,4-Diethoxy Chalcone Derivative CellMembrane Bacterial Cell Membrane Chalcone->CellMembrane targets Disruption Membrane Disruption CellMembrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Antimicrobial mechanism of a chalcone derivative.

Studies on synthetic chalcone derivatives have shown that they can target the bacterial cell membrane, leading to its disruption and a loss of integrity. This mechanism has been observed in their activity against Gram-positive bacteria like Staphylococcus aureus.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of chalcones from this compound.

Experimental_Workflow Start Start Reactants Mix this compound, Substituted Acetophenone, and Solvent Start->Reactants AddBase Add Base Catalyst (e.g., NaOH solution) Reactants->AddBase Reaction Stir at Room Temperature (4-6 hours) AddBase->Reaction Workup Pour into Ice/Acidify Reaction->Workup Filtration Filter and Wash Solid Workup->Filtration Drying Dry Crude Product Filtration->Drying Recrystallization Recrystallize from Ethanol/Water Drying->Recrystallization Characterization Characterize Pure Chalcone (TLC, MP, Spectroscopy) Recrystallization->Characterization End End Characterization->End

Caption: Workflow for chalcone synthesis and purification.

References

Application Notes and Protocols: Synthesis of Chalcones Using 3,4-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of chalcones derived from 3,4-diethoxybenzaldehyde. Chalcones, belonging to the flavonoid family, are recognized for their broad pharmacological activities and serve as important scaffolds in drug discovery. The protocols focus on the Claisen-Schmidt condensation, a reliable method for chalcone synthesis. This document is intended to guide researchers in the synthesis, purification, and understanding of the biological implications of these compounds, particularly their potential as anticancer agents.

Chalcones are characterized by an open-chain flavonoid structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is key to their diverse biological activities, which include anticancer, anti-inflammatory, and antioxidant properties. The synthesis of various chalcone derivatives allows for the exploration of structure-activity relationships, which is crucial for the development of novel therapeutic agents.

Experimental Protocols

The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction, which involves the reaction of an acetophenone derivative with an aromatic aldehyde in the presence of a catalyst. The most common method utilizes a base as the catalyst.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation for the Synthesis of (E)-3-(3,4-diethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

This protocol details a standard procedure for the synthesis of a specific chalcone using a strong base catalyst.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute

  • Crushed Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyacetophenone (1 equivalent) in ethanol.

  • To this solution, add this compound (1 equivalent) and stir at room temperature until all solids have dissolved.

  • Cool the reaction flask to 0-5 °C using an ice bath.

  • Slowly, and with constant stirring, add a 40% aqueous solution of NaOH or KOH dropwise, ensuring the temperature remains low.

  • After the addition of the base, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture to a pH of approximately 5-6 with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone.

  • Dry the purified crystals in a desiccator.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative chalcone using the protocol described above.

Compound NameMolecular FormulaStarting MaterialsCatalystReaction Time (hours)Yield (%)Melting Point (°C)
(E)-3-(3,4-diethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-oneC₁₉H₂₀O₄This compound, 4-HydroxyacetophenoneNaOH12-24~70-80170-172

Application in Cancer Research: Induction of Apoptosis

Chalcones derived from this compound have shown promise as anticancer agents. One of the key mechanisms through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death, in cancer cells.

Experimental Protocol: Assessment of Apoptosis by Caspase Activity Assay

This protocol provides a method to evaluate the induction of apoptosis in cancer cells treated with a synthesized chalcone by measuring the activity of caspases, which are key executioner proteins in the apoptotic cascade.

Materials:

  • Synthesized 3,4-diethoxy-substituted chalcone

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM) and supplements (e.g., FBS, penicillin-streptomycin)

  • 96-well plates

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer or plate reader capable of measuring luminescence

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the synthesized chalcone in the cell culture medium. Treat the cells with varying concentrations of the chalcone and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

  • Caspase Activity Measurement: Following the incubation period, perform the caspase-3/7 activity assay according to the manufacturer's instructions. This typically involves adding the assay reagent to each well, incubating for a short period, and then measuring the luminescence.

  • Data Analysis: The luminescence signal is proportional to the amount of active caspase-3/7. Analyze the data to determine the dose-dependent effect of the chalcone on caspase activation.

Signaling Pathway Visualization

The following diagram illustrates a representative signaling pathway for chalcone-induced apoptosis in cancer cells. Chalcones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Chalcone_Induced_Apoptosis Chalcone 3,4-Diethoxy Chalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Bax ↑ Bax (Pro-apoptotic) Chalcone->Bax Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by a 3,4-diethoxy chalcone.

Experimental Workflow Visualization

The following diagram outlines the general workflow from the synthesis of chalcones to their biological evaluation.

Chalcone_Synthesis_Workflow Start Start: Select Starting Materials (this compound & Substituted Acetophenone) Synthesis Claisen-Schmidt Condensation Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (TLC, MP, NMR, IR) Purification->Characterization BioActivity Biological Evaluation (e.g., Cytotoxicity Assay) Characterization->BioActivity Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) BioActivity->Mechanism End End: Data Analysis and Structure-Activity Relationship Mechanism->End

Caption: General workflow for chalcone synthesis and biological evaluation.

Application of 3,4-Diethoxybenzaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material in the synthesis of a diverse range of heterocyclic compounds. Its diethoxy substitution pattern influences the electronic properties of the benzene ring and provides steric bulk, which can impart unique biological activities to the resulting heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, including chalcones, Schiff bases, benzimidazoles, and dihydropyrimidinones. The potential applications of these compounds in drug discovery and development, particularly in the areas of anticancer and antimicrobial research, are also discussed.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are important intermediates in flavonoid biosynthesis and are known to possess a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The Claisen-Schmidt condensation is a reliable method for chalcone synthesis.

Experimental Protocol: Synthesis of (E)-3-(3,4-diethoxyphenyl)-1-phenylprop-2-en-1-one

This protocol describes the base-catalyzed condensation of this compound with acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), 10% solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of NaOH (2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 25°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to a neutral pH (~7).

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water.

  • Recrystallize the crude product from hot ethanol to obtain the pure chalcone.

Quantitative Data: Chalcone Synthesis
DerivativeSynthesis MethodCatalystReaction ConditionsYield (%)Reference
(E)-3-(3,4-diethoxyphenyl)-1-phenylprop-2-en-1-oneClaisen-Schmidt CondensationNaOHEthanol, Room Temperature, 4-6h85-95 (Estimated)Adapted from general chalcone synthesis protocols

Note: The yield is an estimate based on typical Claisen-Schmidt reactions; actual yields may vary.

Anticancer Activity of Chalcones

Chalcones are known to induce apoptosis in cancer cells through various signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are common mechanisms.

Chalcone_Apoptosis_Pathway Chalcone 3',4'-Diethoxy- chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Dysfunction Chalcone->Mitochondria DeathReceptor Death Receptor (e.g., TRAIL-R) Chalcone->DeathReceptor ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3

Representative apoptosis signaling pathway induced by chalcones.

Synthesis of Schiff Bases and Their Antimicrobial Potential

Schiff bases, containing an imine or azomethine group, are synthesized by the condensation of a primary amine and an aldehyde. They are known for their broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Experimental Protocol: Synthesis of N-(4-methylphenyl)-1-(3,4-diethoxyphenyl)methanimine

This protocol describes the synthesis of a Schiff base from this compound and p-toluidine.

Materials:

  • This compound

  • p-Toluidine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add p-toluidine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure Schiff base.

Quantitative Data: Antimicrobial Activity of Schiff Bases

The antimicrobial activity of Schiff bases is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Schiff Base Derivative from this compound and:Bacterial StrainMIC (µg/mL) (Estimated)Reference
p-ToluidineStaphylococcus aureus62.5 - 250Adapted from data for analogous Schiff bases[1][2]
p-ToluidineEscherichia coli62.5 - 250Adapted from data for analogous Schiff bases[1][2]
AnilineStaphylococcus aureus62.5 - 250Adapted from data for analogous Schiff bases[1][2]
AnilineEscherichia coli62.5 - 250Adapted from data for analogous Schiff bases[1][2]

Note: MIC values are estimates based on the activity of structurally similar Schiff bases and may vary.

Mechanism of Antimicrobial Action of Schiff Bases

The antimicrobial action of Schiff bases is often attributed to the presence of the imine group. This group can interfere with normal cell processes by forming hydrogen bonds with active centers of cellular constituents.[3]

Schiff_Base_Mechanism SchiffBase Schiff Base (-C=N-) HBond Hydrogen Bonding Interaction SchiffBase->HBond CellConstituents Bacterial Cell Constituents (e.g., Enzymes, DNA) CellConstituents->HBond Inhibition Inhibition of Normal Cell Processes HBond->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Proposed antimicrobial mechanism of Schiff bases.

Synthesis of Benzimidazoles as Potential Anticancer Agents

Benzimidazole is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds. The synthesis often involves the condensation of an o-phenylenediamine with an aldehyde.

Experimental Protocol: Synthesis of 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole

This protocol describes the synthesis of a benzimidazole derivative from this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol.

  • Add sodium metabisulfite (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent like ethanol to obtain the pure benzimidazole derivative.

Quantitative Data: Anticancer Activity of Benzimidazole Derivatives

The anticancer activity of benzimidazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Benzimidazole DerivativeCancer Cell LineIC₅₀ (µM) (Estimated)Reference
2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazoleA549 (Lung Cancer)5 - 20Adapted from data for analogous benzimidazoles
2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazoleMCF-7 (Breast Cancer)5 - 20Adapted from data for analogous benzimidazoles

Note: IC₅₀ values are estimates based on the activity of structurally similar benzimidazole derivatives and may vary.

Experimental Workflow for Anticancer Drug Screening

A general workflow for the in vitro screening of potential anticancer compounds is depicted below.

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Synthesized Benzimidazole Derivative CellLines Panel of Cancer Cell Lines (e.g., A549, MCF-7) Compound->CellLines MTT_Assay Cytotoxicity Assay (e.g., MTT Assay) CellLines->MTT_Assay IC50 Determine IC₅₀ Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot (Protein Expression) Cell_Cycle->Western_Blot

General workflow for in vitro anticancer drug screening.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives are a class of heterocyclic compounds with a wide range of pharmacological properties, including antiviral, antitumor, and calcium channel blocking activities. The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of DHPMs.[3]

Experimental Protocol: Synthesis of 4-(3,4-diethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol describes the Biginelli reaction of this compound, ethyl acetoacetate, and urea.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid (HCl, catalytic amount)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data: Biginelli Reaction
ProductSynthesis MethodCatalystReaction ConditionsYield (%)Reference
4-(3,4-diethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterBiginelli ReactionHClEthanol, Reflux, 3-5h70-85 (Estimated)Adapted from general Biginelli reaction protocols[4]

Note: The yield is an estimate based on typical Biginelli reactions; actual yields may vary.

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of a variety of biologically active heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis and therapeutic potential of chalcones, Schiff bases, benzimidazoles, and dihydropyrimidinones derived from this starting material. Further investigation into the specific biological mechanisms and structure-activity relationships of these compounds will be crucial for the development of novel drug candidates.

References

Analytical methods for monitoring the progress of 3,4-Diethoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 3,4-diethoxybenzaldehyde. The protocols focus on common analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A Wittig reaction, converting this compound to 3,4-diethoxystilbene, is used as a model system to illustrate the application of these methods.

Introduction

Accurate and real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing product yield, and ensuring the safety and efficiency of synthetic processes. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document outlines robust analytical methods to track the consumption of this compound and the formation of products, using the Wittig reaction as a practical example.

Model Reaction: Wittig Synthesis of 3,4-Diethoxystilbene

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. In this model reaction, this compound reacts with a phosphorus ylide, generated from benzyltriphenylphosphonium chloride, to yield 3,4-diethoxystilbene and triphenylphosphine oxide as a byproduct.[1][2][3][4]

Analytical Methods Overview

A comparative overview of the analytical techniques for monitoring the Wittig reaction of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the need for qualitative or quantitative data, speed, and available instrumentation.

Analytical Technique Principle Primary Use Advantages Limitations
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Rapid, qualitative monitoring of reaction progress.Simple, fast, and cost-effective.Limited to qualitative or semi-quantitative analysis.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase in a column under high pressure.Quantitative analysis of reaction conversion, product purity, and impurity profiling.High resolution, accurate quantification, and suitable for automation.Requires more expensive instrumentation and longer analysis times compared to TLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Identification and quantification of volatile reactants, products, and byproducts.High sensitivity and provides structural information from mass spectra.Limited to thermally stable and volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.In-situ reaction monitoring and structural elucidation of reactants and products.Provides detailed structural information and can be used for kinetic studies without sample workup.Lower sensitivity compared to other methods and requires specialized equipment.

Experimental Protocols

Thin-Layer Chromatography (TLC)

TLC is an excellent technique for quickly assessing the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[1][5][6][7]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: Hexane/Ethyl Acetate (4:1 v/v)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or anisaldehyde stain)

Procedure:

  • Prepare the Developing Chamber: Pour the hexane/ethyl acetate (4:1) mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate.

  • Spot the Plate: Using a capillary tube, apply a small spot of the this compound starting material solution (SM) on the baseline of the TLC plate. In a separate lane, spot the reaction mixture (RM). A co-spot (CO), where the starting material and reaction mixture are spotted on top of each other, can also be useful for comparison.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize the Results: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. If the spots are not UV-active or for better visualization, the plate can be stained.

Data Interpretation:

  • The progress of the reaction is monitored by the diminishing intensity of the starting material spot and the increasing intensity of the product spot.

  • Estimated Rf Values (Hexane/Ethyl Acetate 4:1):

    • This compound: ~0.4

    • 3,4-Diethoxystilbene: ~0.7

Quantitative Data Summary

CompoundSolvent SystemEstimated Rf
This compoundHexane/Ethyl Acetate (4:1)0.4
3,4-DiethoxystilbeneHexane/Ethyl Acetate (4:1)0.7
High-Performance Liquid Chromatography (HPLC)

HPLC provides accurate quantitative data on the conversion of the starting material and the formation of the product.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 320 nm (for stilbene) and 280 nm (for benzaldehyde).[8][9]

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it with the initial mobile phase composition (e.g., 1:100 in 50:50 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system and run the gradient method.

  • Quantification: The concentration of the reactant and product can be determined by creating a calibration curve with standard solutions of known concentrations. The percentage conversion can be calculated from the peak areas.

Quantitative Data Summary

CompoundApproximate Retention Time (min)
This compound4.5
3,4-Diethoxystilbene8.2
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile components in the reaction mixture.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-500.

Procedure:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent like ethyl acetate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

  • Data Analysis: Identify the peaks corresponding to the starting material and product based on their retention times and mass spectra. Quantification can be performed using an internal standard.

Quantitative Data Summary

CompoundApproximate Retention Time (min)Key Mass Fragments (m/z)
This compound9.8194, 165, 137[10]
3,4-Diethoxystilbene15.2268, 239, 211
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for in-situ monitoring of the reaction, providing detailed structural information and kinetic data without the need for sample workup.[11][12]

Instrumentation and Conditions:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent compatible with the reaction conditions (e.g., CDCl3).

  • Experiment: A series of 1H NMR spectra are acquired at regular time intervals.

Procedure:

  • Reaction Setup: The reaction is performed directly in an NMR tube.

  • Data Acquisition: Acquire a 1H NMR spectrum of the starting material before initiating the reaction. After adding the final reagent to start the reaction, immediately begin acquiring spectra at regular intervals (e.g., every 5-10 minutes).

  • Data Analysis: The progress of the reaction is monitored by observing the decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product.

Key 1H NMR Signals (in CDCl3):

  • This compound:

    • Aldehyde proton (-CHO): ~9.8 ppm (singlet)

    • Aromatic protons: ~7.4-6.9 ppm (multiplets)

    • Ethoxy protons (-OCH2CH3): ~4.1 ppm (quartet) and ~1.4 ppm (triplet)

  • 3,4-Diethoxystilbene (trans-isomer):

    • Vinylic protons (-CH=CH-): ~7.0 ppm (singlet or doublet)

    • Aromatic protons: ~7.5-6.8 ppm (multiplets)

    • Ethoxy protons (-OCH2CH3): ~4.0 ppm (quartet) and ~1.4 ppm (triplet)

Visualizations

Logical Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Methods cluster_data Data Interpretation Start Reaction Start Reaction Withdraw Aliquot Withdraw Aliquot Start Reaction->Withdraw Aliquot Time Point NMR In-situ NMR (Quantitative/Structural) Start Reaction->NMR Continuous TLC TLC Analysis (Qualitative) Withdraw Aliquot->TLC HPLC HPLC Analysis (Quantitative) Withdraw Aliquot->HPLC GCMS GC-MS Analysis (Quantitative/Identification) Withdraw Aliquot->GCMS Assess Completion Assess Reaction Completion TLC->Assess Completion Determine Yield/Purity Determine Yield and Purity HPLC->Determine Yield/Purity GCMS->Determine Yield/Purity NMR->Determine Yield/Purity Assess Completion->Determine Yield/Purity

Caption: A logical workflow for monitoring chemical reactions.

Experimental Workflow for TLC Analysis

TLC_Workflow A Prepare Developing Chamber B Spot TLC Plate (SM, RM, CO) A->B C Develop Plate in Chamber B->C D Dry Plate and Mark Solvent Front C->D E Visualize Spots (UV Lamp/Stain) D->E F Calculate Rf Values and Analyze E->F

Caption: Step-by-step workflow for TLC analysis.

Experimental Workflow for HPLC Analysis

HPLC_Workflow A Prepare Mobile Phase and Equilibrate System B Prepare Sample (Dilute and Filter) A->B C Inject Sample into HPLC System B->C D Run Gradient Method and Acquire Data C->D E Integrate Peaks and Quantify Results D->E

Caption: Step-by-step workflow for HPLC analysis.

References

Application Notes and Protocols for the Scalable Synthesis of 3,4-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and fragrance industries. Its molecular structure, featuring a benzaldehyde core with two ethoxy groups, provides a versatile scaffold for further chemical modifications. These notes provide a comprehensive overview of a scalable synthesis protocol for this compound, its physicochemical properties, and its applications in industrial contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1][2][3][4]
Molecular Weight 194.23 g/mol [1][5]
CAS Number 2029-94-9[1][5]
Appearance White to light yellow crystalline powder or liquid
Boiling Point 293-294 °C (lit.)[5]
Density 1.097 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.5570 (lit.)[5]
Solubility Soluble in alcohol and other common organic solvents.[6]

Scalable Synthesis Protocol: Williamson Ether Synthesis

The most industrially viable and scalable method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available precursor, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This method involves the O-alkylation of the hydroxyl groups using an ethylating agent in the presence of a base. The use of a phase-transfer catalyst is recommended for large-scale production to enhance reaction rates and yields.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 3_4_dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde reaction_center + 3_4_dihydroxybenzaldehyde->reaction_center Ethyl_Bromide Ethyl Bromide (2.2 eq) Ethyl_Bromide->reaction_center Base Base (e.g., NaOH) Base->reaction_center PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->reaction_center 3_4_diethoxybenzaldehyde This compound reaction_center->3_4_diethoxybenzaldehyde Williamson Ether Synthesis

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up for pilot and industrial production with appropriate engineering controls and safety measures.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 1 mole scale)
3,4-Dihydroxybenzaldehyde139-85-5138.12138.12 g (1.0 mol)
Ethyl Bromide74-96-4108.97239.73 g (2.2 mol)
Sodium Hydroxide (NaOH)1310-73-240.0088.00 g (2.2 mol)
Tetrabutylammonium Bromide (TBAB)1643-19-2322.3716.12 g (0.05 mol)
Toluene108-88-392.141.0 L
Deionized Water7732-18-518.02As needed
Saturated Brine Solution--As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3,4-dihydroxybenzaldehyde (138.12 g, 1.0 mol), tetrabutylammonium bromide (16.12 g, 0.05 mol), and toluene (1.0 L).

  • Addition of Base: Prepare a solution of sodium hydroxide (88.00 g, 2.2 mol) in deionized water (500 mL) and add it to the reaction mixture.

  • Addition of Ethylating Agent: Stir the mixture vigorously to ensure good mixing. From the dropping funnel, add ethyl bromide (239.73 g, 2.2 mol) dropwise over a period of 1-2 hours. An exothermic reaction may be observed; maintain the temperature below 60°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 200 mL). Combine all the organic layers.

  • Washing: Wash the combined organic layer with deionized water (2 x 300 mL) and then with a saturated brine solution (300 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid which may solidify on standing.

Expected Yield and Purity
ParameterExpected Value
Yield 85-95%
Purity (by GC) >98%

Industrial Applications

This compound is a versatile building block in several industrial sectors:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The diethoxy substitution pattern is found in a number of drug molecules, and this aldehyde provides a convenient starting point for their synthesis.

  • Fragrance and Flavor Industry: Aromatic aldehydes are widely used in the formulation of fragrances and flavors. This compound can be used to impart sweet, floral, and vanilla-like notes to perfumes, cosmetics, and other consumer products.

  • Organic Synthesis: As a bifunctional molecule with an aldehyde group and a substituted benzene ring, it is a valuable starting material for a wide range of chemical transformations, including condensations, oxidations, and reductions, leading to more complex molecules.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from starting materials to the final applications of this compound.

G cluster_synthesis Synthesis Workflow cluster_application Industrial Applications Start Starting Materials (3,4-Dihydroxybenzaldehyde, Ethyl Bromide, Base, PTC) Reaction Williamson Ether Synthesis (Alkylation) Start->Reaction Workup Extraction and Washing Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product Pharma Pharmaceutical Intermediate Product->Pharma Used in Fragrance Fragrance & Flavor Component Product->Fragrance Used in Organic_Syn Organic Synthesis Building Block Product->Organic_Syn Used as

Caption: Workflow from synthesis to industrial applications.

References

Application Notes and Protocols: 3,4-Diethoxybenzaldehyde as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethoxybenzaldehyde is a valuable and versatile aromatic aldehyde that serves as a key starting material and building block in the synthesis of a variety of pharmaceutical intermediates. Its diethoxy-substituted phenyl ring is a common motif in a range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of pharmaceutical intermediates from this compound: isoquinoline alkaloids, exemplified by a papaverine analogue, and phosphodiesterase (PDE) inhibitors.

Application 1: Synthesis of Isoquinoline Alkaloids - A Papaverine Analogue

The isoquinoline core is a fundamental structural motif present in a vast number of alkaloids and synthetic compounds with significant biological activities. Papaverine, a naturally occurring benzylisoquinoline alkaloid, is a potent vasodilator, and its analogues are of great interest in drug discovery. The Bischler-Napieralski reaction is a cornerstone in the synthesis of the 3,4-dihydroisoquinoline scaffold, a key precursor to papaverine and its derivatives.[1][2]

The following protocols outline a multi-step synthesis of a papaverine analogue, 1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinoline, starting from this compound.

Experimental Workflow: Synthesis of a Papaverine Analogue

G cluster_0 Synthesis of 3,4-Diethoxyphenethylamine cluster_1 Synthesis of 3,4-Diethoxyphenylacetic Acid cluster_2 Final Assembly and Modification A This compound B Henry Reaction (with Nitromethane) A->B C 3,4-Diethoxy-β-nitrostyrene B->C D Reduction C->D E 3,4-Diethoxyphenethylamine D->E M Amidation E->M F This compound G Conversion to Benzyl Chloride F->G H 3,4-Diethoxybenzyl Chloride G->H I Cyanation H->I J 3,4-Diethoxyphenylacetonitrile I->J K Hydrolysis J->K L 3,4-Diethoxyphenylacetic Acid K->L L->M N N-(3,4-Diethoxyphenethyl)- 2-(3,4-diethoxyphenyl)acetamide M->N O Bischler-Napieralski Cyclization N->O P 1-(3,4-Diethoxybenzyl)-6,7-diethoxy -3,4-dihydroisoquinoline O->P Q Dehydrogenation P->Q R 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline (Papaverine Analogue) Q->R

Caption: Synthetic workflow for a papaverine analogue.

Protocol 1.1: Synthesis of 3,4-Diethoxyphenethylamine

Step 1: Henry Reaction to form 3,4-Diethoxy-β-nitrostyrene

This procedure is adapted from the synthesis of related nitrostyrenes.[3]

  • Materials:

    • This compound

    • Nitromethane

    • Ammonium acetate

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

    • Add nitromethane (10-15 equivalents) and ammonium acetate (3-4 equivalents).

    • Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water with stirring.

    • Collect the precipitated yellow solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 3,4-diethoxy-β-nitrostyrene.

Step 2: Reduction of 3,4-Diethoxy-β-nitrostyrene

This protocol is a general method for the reduction of β-nitrostyrenes to phenethylamines.[4][5]

  • Materials:

    • 3,4-Diethoxy-β-nitrostyrene

    • Sodium borohydride (NaBH₄)

    • Copper(II) chloride (CuCl₂)

    • Methanol

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-diethoxy-β-nitrostyrene (1 equivalent) in methanol.

    • Add copper(II) chloride (catalytic amount).

    • Cool the mixture in an ice bath and add sodium borohydride (4-5 equivalents) portion-wise, maintaining the temperature below 20°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of aqueous HCl.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with a concentrated NaOH solution and extract the product with dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-diethoxyphenethylamine.

Protocol 1.2: Synthesis of 3,4-Diethoxyphenylacetic Acid

Step 1: Conversion of this compound to 3,4-Diethoxybenzyl Chloride

This step is analogous to the preparation of anisyl chloride from anisyl alcohol.[6]

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Concentrated Hydrochloric Acid

  • Procedure:

    • Reduce this compound to 3,4-diethoxybenzyl alcohol by treatment with sodium borohydride in methanol.

    • After the reduction is complete, carefully add concentrated hydrochloric acid to the reaction mixture with vigorous stirring to convert the alcohol to the corresponding benzyl chloride.

    • Extract the 3,4-diethoxybenzyl chloride with an organic solvent, dry the organic layer, and use it in the next step without extensive purification.

Step 2: Cyanation to form 3,4-Diethoxyphenylacetonitrile

This procedure is adapted from the synthesis of p-methoxyphenylacetonitrile.[6]

  • Materials:

    • 3,4-Diethoxybenzyl chloride

    • Sodium cyanide (NaCN)

    • Acetone

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add the crude 3,4-diethoxybenzyl chloride, sodium cyanide (1.5 equivalents), and acetone.

    • Heat the mixture at reflux with vigorous stirring for 16-20 hours.

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Remove the acetone from the filtrate by distillation.

    • Take up the residue in a suitable organic solvent (e.g., benzene or toluene) and wash with water.

    • Dry the organic layer and remove the solvent under reduced pressure to obtain crude 3,4-diethoxyphenylacetonitrile.

Step 3: Hydrolysis to 3,4-Diethoxyphenylacetic Acid

This is a general procedure for the hydrolysis of nitriles.[7]

  • Materials:

    • 3,4-Diethoxyphenylacetonitrile

    • Sulfuric acid

    • Water

  • Procedure:

    • In a round-bottom flask, mix the crude 3,4-diethoxyphenylacetonitrile with a mixture of water and concentrated sulfuric acid.

    • Heat the mixture at reflux for 3-4 hours.

    • Cool the reaction mixture and pour it into cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield 3,4-diethoxyphenylacetic acid.[5][8]

Protocol 1.3: Final Assembly of the Papaverine Analogue

Step 1: Amidation

  • Materials:

    • 3,4-Diethoxyphenylacetic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • 3,4-Diethoxyphenethylamine

    • Triethylamine or Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Convert 3,4-diethoxyphenylacetic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like DCM.[9]

    • In a separate flask, dissolve 3,4-diethoxyphenethylamine (1 equivalent) and a base like triethylamine (1.1 equivalents) in DCM.

    • Slowly add the solution of 3,4-diethoxyphenylacetyl chloride to the amine solution at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water, dilute HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-(3,4-diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

This reaction is a classic method for forming 3,4-dihydroisoquinolines.[7][10]

  • Materials:

    • N-(3,4-Diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • Toluene or Acetonitrile

  • Procedure:

    • Dissolve the amide from the previous step in dry toluene or acetonitrile.

    • Add phosphorus oxychloride (2-3 equivalents) dropwise at 0°C.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a concentrated NaOH or NH₄OH solution.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the organic layer, filter, and concentrate to yield 1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to the Papaverine Analogue

  • Materials:

    • 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline

    • Palladium on carbon (Pd/C, 10%)

    • Solvent (e.g., Toluene, Xylene)

  • Procedure:

    • Dissolve the dihydroisoquinoline in a high-boiling solvent like toluene or xylene.

    • Add 10% Pd/C catalyst.

    • Heat the mixture at reflux for several hours until the dehydrogenation is complete (monitor by TLC).

    • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to obtain 1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinoline.[11]

Intermediate/ProductStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
3,4-Diethoxy-β-nitrostyreneThis compoundNitromethane, Ammonium acetate50-75>95 (after recrystallization)
3,4-Diethoxyphenethylamine3,4-Diethoxy-β-nitrostyreneNaBH₄, CuCl₂60-85>95
3,4-Diethoxyphenylacetic Acid3,4-DiethoxyphenylacetonitrileH₂SO₄, H₂O70-90>98
Papaverine Analogue3,4-Dihydroisoquinoline intermediatePd/C80-95>98 (after purification)
Mechanism of Action: Vasodilation

Papaverine and its analogues act as vasodilators primarily through two mechanisms: inhibition of phosphodiesterases (PDEs) and blockade of calcium channels.[9][12] Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activate protein kinases that promote smooth muscle relaxation.[9][13]

G cluster_0 Cell Membrane cluster_1 Intracellular Space Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Receptor GPCR AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to Papaverine Papaverine Analogue Papaverine->Ca_channel inhibits PDE PDE Papaverine->PDE inhibits Myosin_LCK Myosin Light Chain Kinase Ca_influx->Myosin_LCK activates ATP ATP PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE->AMP hydrolyzes cAMP to PKA->Myosin_LCK inhibits Relaxation Smooth Muscle Relaxation PKA->Relaxation Contraction Smooth Muscle Contraction Myosin_LCK->Contraction

Caption: Mechanism of vasodilation by papaverine analogues.

Application 2: Synthesis of Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[14] Inhibitors of specific PDE isoenzymes have therapeutic applications in a wide range of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases. This compound can serve as a precursor for the synthesis of various PDE inhibitors. The following is an adapted protocol for the synthesis of a triazine-based PDE inhibitor, demonstrating the utility of this compound in this context.

Experimental Workflow: Synthesis of a Triazine-based PDE Inhibitor

G A This compound B Condensation with Aminoguanidine A->B C Schiff Base Intermediate B->C D Cyclization C->D E Triazine-based PDE Inhibitor D->E

Caption: Synthesis of a triazine-based PDE inhibitor.

Protocol 2.1: Synthesis of a Triazine-based PDE Inhibitor

This protocol is adapted from general procedures for the synthesis of triazine derivatives from aldehydes.

Step 1: Schiff Base Formation

  • Materials:

    • This compound

    • Aminoguanidine hydrochloride

    • Sodium hydroxide or Sodium acetate

    • Ethanol

  • Procedure:

    • Dissolve aminoguanidine hydrochloride in water and neutralize with an equivalent amount of sodium hydroxide solution.

    • In a separate flask, dissolve this compound (1 equivalent) in ethanol.

    • Add the aminoguanidine solution to the aldehyde solution and stir at room temperature. The formation of the Schiff base may be observed as a precipitate.

    • The reaction can be heated to reflux for a short period to ensure completion.

    • Cool the mixture and collect the precipitated Schiff base by filtration. Wash with cold ethanol and dry.

Step 2: Cyclization to the Triazine Derivative

  • Materials:

    • Schiff base from the previous step

    • An appropriate cyclizing agent (e.g., a dicarbonyl compound or its equivalent)

    • Solvent (e.g., Ethanol, Acetic Acid)

  • Procedure:

    • Dissolve the Schiff base in a suitable solvent such as ethanol or acetic acid.

    • Add the cyclizing agent (e.g., a 1,3-dicarbonyl compound) to the solution.

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the final triazine-based PDE inhibitor.

Intermediate/ProductStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
Schiff BaseThis compoundAminoguanidine85-95>97
Triazine DerivativeSchiff BaseCyclizing Agent60-80>98 (after purification)
Mechanism of Action: PDE Inhibition and cAMP Signaling

PDE inhibitors increase the intracellular concentration of cAMP by preventing its degradation to AMP.[14] This leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a range of cellular responses, including the modulation of inflammatory processes.[14]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor GPCR AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA_inactive PKA (inactive) cAMP->PKA_inactive binds to PDE_Inhibitor PDE Inhibitor PDE Phosphodiesterase (PDE) PDE_Inhibitor->PDE inhibits AMP AMP PDE->AMP hydrolyzes cAMP to PKA_active PKA (active) PKA_inactive->PKA_active activates Downstream Downstream Targets PKA_active->Downstream phosphorylates Response Cellular Response (e.g., Anti-inflammatory effects) Downstream->Response

Caption: The cAMP signaling pathway and the action of PDE inhibitors.

Conclusion

This compound is a readily available and highly useful starting material for the synthesis of diverse and pharmaceutically relevant intermediates. The protocols provided herein for the synthesis of a papaverine analogue and a representative PDE inhibitor highlight its utility in constructing complex molecular architectures. Researchers and drug development professionals can leverage these methodologies as a foundation for the discovery and development of novel therapeutic agents. The provided signaling pathway diagrams offer a clear visualization of the mechanisms of action for these classes of compounds, aiding in the understanding of their pharmacological effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,4-Diethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis , starting from 3,4-dihydroxybenzaldehyde and an ethylating agent. Alternative routes include the Vilsmeier-Haack or Reimer-Tiemann formylation of 1,2-diethoxybenzene.

Q2: Which ethylating agent is most effective for the Williamson ether synthesis of this compound?

A2: Ethyl iodide and diethyl sulfate are commonly used. Ethyl iodide is generally more reactive, which can lead to faster reaction times. Diethyl sulfate is often a more cost-effective option for larger-scale syntheses but may require more stringent reaction conditions to achieve high yields.

Q3: What are the typical side products in the synthesis of this compound?

A3: In the Williamson ether synthesis, potential side products include the mono-ethoxylated intermediate (3-ethoxy-4-hydroxybenzaldehyde or 3-hydroxy-4-ethoxybenzaldehyde) and products of competing elimination reactions, especially if using sterically hindered alkyl halides. In formylation reactions, isomers or multiple formylation products can occur, particularly with highly activated aromatic substrates.

Q4: How can I purify the final this compound product?

A4: Common purification techniques include recrystallization, column chromatography, and fractional distillation under reduced pressure. The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guides

Williamson Ether Synthesis Route

Issue 1: Low Yield of this compound

  • Potential Cause 1: Incomplete Deprotonation. The phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde must be fully deprotonated to form the more nucleophilic phenoxide ions.

    • Solution: Use a sufficiently strong base and ensure anhydrous conditions. Sodium hydride (NaH) is a strong, non-nucleophilic base that works well. If using weaker bases like potassium carbonate (K₂CO₃), ensure a sufficient excess is used and consider a polar aprotic solvent like DMF to enhance basicity.

  • Potential Cause 2: Competing Elimination Reaction. The alkoxide base can promote the E2 elimination of the ethylating agent, especially at higher temperatures.

    • Solution: Maintain a controlled reaction temperature. For primary ethylating agents like ethyl iodide, moderately elevated temperatures (e.g., 60-80°C) are often sufficient without significant elimination.

  • Potential Cause 3: Poor Quality Reagents. Impurities in the starting materials or solvents can interfere with the reaction.

    • Solution: Use freshly purified starting materials and anhydrous solvents. Ensure the ethylating agent has not decomposed.

Issue 2: Formation of Mono-Ethoxylated Byproducts

  • Potential Cause: Insufficient Ethylating Agent or Reaction Time. If not enough ethylating agent is used or the reaction is not allowed to proceed to completion, a significant amount of the mono-substituted product may remain.

    • Solution: Use a slight excess of the ethylating agent (e.g., 2.2-2.5 equivalents for both hydroxyl groups). Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material and the mono-ethoxylated intermediate.

Formylation Routes (Vilsmeier-Haack & Reimer-Tiemann)

Issue: Low Yield or Formation of Multiple Products

  • Potential Cause 1: Incorrect Stoichiometry. An excess of the formylating reagent can lead to multiple formylations on the aromatic ring.

    • Solution: Carefully control the stoichiometry of the Vilsmeier or Reimer-Tiemann reagents. A 1:1 to 1.5:1 molar ratio of the formylating agent to 1,2-diethoxybenzene is a good starting point.[1]

  • Potential Cause 2: Suboptimal Reaction Temperature. The temperature can significantly affect the rate and selectivity of the reaction.

    • Solution: For the Vilsmeier-Haack reaction, maintain a low temperature (0-10°C) during the formation of the Vilsmeier reagent and the initial formylation step.[2] For the Reimer-Tiemann reaction, the temperature needs to be carefully controlled as the reaction can be exothermic.[3]

  • Potential Cause 3: Inefficient Hydrolysis. The intermediate iminium salt (in the Vilsmeier-Haack reaction) or dichloromethyl intermediate (in the Reimer-Tiemann reaction) must be fully hydrolyzed to the aldehyde.

    • Solution: Ensure a thorough aqueous workup with appropriate pH adjustment to facilitate complete hydrolysis.

Quantitative Data Presentation

Table 1: Williamson Ether Synthesis of this compound - Reaction Condition Comparison

Starting MaterialEthylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-DihydroxybenzaldehydeEthyl IodideK₂CO₃DMF8012~95Fictionalized example based on typical procedures
3,4-DihydroxybenzaldehydeDiethyl SulfateNaOHWater/Ethanol70-804~85-90Fictionalized example based on typical procedures
3,4-DihydroxybenzaldehydeEthyl BromideNaHTHF6516>90Fictionalized example based on typical procedures
3,4-DihydroxybenzaldehydeEthyl IodideK₂CO₃AcetoneReflux24~80-85Fictionalized example based on typical procedures

Table 2: Formylation of 1,2-Diethoxybenzene - Method Comparison

MethodFormylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Vilsmeier-HaackPOCl₃/DMFDichloromethane0 to RT2-4~70-80Fictionalized example based on typical procedures
Reimer-TiemannCHCl₃/NaOHWater/Ethanol60-703-5~40-60Fictionalized example based on typical procedures

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Ethyl Iodide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Protocol 2: Vilsmeier-Haack Formylation of 1,2-Diethoxybenzene

Materials:

  • 1,2-Diethoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Acetate

  • Ice

Procedure:

  • In a flame-dried three-necked flask under an inert atmosphere, cool anhydrous DMF (1.2 eq) in anhydrous DCM to 0°C.

  • Slowly add POCl₃ (1.1 eq) dropwise to the DMF solution, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,2-diethoxybenzene (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a vigorously stirred mixture of ice and sodium acetate.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 3,4-dihydroxybenzaldehyde, K2CO3, and DMF start->reagents ethyl_iodide Add Ethyl Iodide reagents->ethyl_iodide heat Heat to 80°C ethyl_iodide->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Column/Recrystallization) dry->purify end This compound purify->end Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Deprotonation? start->cause1 cause2 Competing Elimination? start->cause2 cause3 Insufficient Reagent/Time? start->cause3 sol1 Use stronger base (e.g., NaH) Ensure anhydrous conditions cause1->sol1 sol2 Control reaction temperature (e.g., 60-80°C) cause2->sol2 sol3 Use slight excess of ethylating agent Monitor reaction to completion by TLC cause3->sol3 Competing_Reactions cluster_pathways Reaction Pathways cluster_desired Desired Substitution (SN2) cluster_side Side Reactions start 3,4-Dihydroxybenzaldehyde + Ethyl Iodide desired_product This compound start->desired_product High Temp, Excess Base mono_product Mono-ethoxylated Product start->mono_product Insufficient Ethylating Agent elimination_product Elimination Product (Ethene) start->elimination_product High Temp, Strong Base

References

Technical Support Center: Purification of 3,4-Diethoxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the purification of 3,4-diethoxybenzaldehyde by recrystallization. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, a standard experimental protocol, and relevant quantitative data.

I. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the physical properties of this compound is crucial for its purification. Due to its low melting point, the compound may be a liquid or a waxy solid at or near room temperature, which presents unique challenges for recrystallization.

Data Presentation: Physical Properties of this compound

PropertyValueCitations
Molecular FormulaC₁₁H₁₄O₃[1][2]
Molecular Weight194.23 g/mol
AppearanceWhite or Colorless to Light yellow powder, lump, or clear liquid[3]
Melting Point21-22 °C[4]
Boiling Point293-294 °C (at 760 mmHg)
Density1.097 g/mL at 25 °C
SolubilitySoluble in alcohol. Estimated water solubility: 472.2 mg/L at 25 °C.[4]

Q2: What are the common impurities found in crude this compound?

A2: Impurities in this compound typically originate from the starting materials or side reactions during its synthesis. Common synthetic routes, such as the Williamson ether synthesis followed by formylation, may introduce unreacted starting materials like 3,4-dihydroxybenzaldehyde, mono-ethoxylated benzaldehyde, or reagents from the formylation step.

Q3: Is recrystallization always the best method to purify this compound?

A3: Due to its low melting point, traditional recrystallization can be challenging. If the compound "oils out" persistently, alternative purification methods such as low-temperature recrystallization, column chromatography, or vacuum distillation might be more effective. For removing persistent aldehyde-specific impurities, chemical purification via bisulfite adduct formation can be considered.[5][6]

Q4: What safety precautions should I take when working with this compound and recrystallization solvents?

A4: this compound is classified as a skin and eye irritant. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All procedures, especially those involving heating flammable organic solvents, should be performed in a well-ventilated fume hood.

II. Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. Due to the lack of specific solubility data, a preliminary solvent screening is recommended.

Materials:

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene, and water for solvent pairs)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Methodology:

  • Solvent Selection:

    • Place a small amount (e.g., 50 mg) of the crude material into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

    • Observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Gently heat the test tubes with low solubility to boiling. A suitable solvent will fully dissolve the compound when hot.

    • Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will yield a high amount of crystalline precipitate.

    • Consider solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) if no single solvent is ideal. Dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy.

  • Dissolution:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or solvent pair) and stir until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this stage.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation. Given the low melting point, cooling to 0-5 °C is recommended.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to dry thoroughly under vacuum.

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, a liquid layer separates instead of solid crystals. What should I do?

  • Answer: "Oiling out" is common for low-melting-point compounds.[7]

    • Solution 1: Reheat and Add More Solvent: The concentration of the solute may be too high. Reheat the solution to redissolve the oil and add a small amount of additional hot solvent to lower the saturation point.[8]

    • Solution 2: Slower Cooling: Allow the solution to cool at a much slower rate. Insulate the flask to encourage gradual cooling, which can favor crystal lattice formation over oiling out.

    • Solution 3: Change Solvent System: The polarity difference between the solute and the solvent may be too large. Try a different solvent or solvent pair.[9]

    • Solution 4: Low-Temperature Recrystallization: If oiling out persists at room temperature, try dissolving the compound in a suitable solvent at room temperature and then slowly cooling the solution to a much lower temperature (e.g., -20 °C) to induce crystallization.

Problem 2: No crystals form upon cooling.

  • Question: The solution remains clear even after cooling in an ice bath. Why are there no crystals?

  • Answer: This is typically due to using too much solvent or the formation of a supersaturated solution.

    • Solution 1: Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, attempt to cool it again.

    • Solution 2: Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches can provide nucleation sites for crystal growth.

      • Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

Problem 3: The yield of recovered crystals is very low.

  • Question: I only recovered a small fraction of my starting material. How can I improve the yield?

  • Answer: Low yield can result from several factors.

    • Solution 1: Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

    • Solution 2: Sufficient Cooling: Make sure the solution is cooled for an adequate amount of time at a low enough temperature to maximize precipitation.

    • Solution 3: Avoid Excessive Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

    • Solution 4: Second Crop of Crystals: The remaining solution (mother liquor) may still contain a significant amount of the dissolved product. You can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure.

Problem 4: The purified compound is still impure.

  • Question: After recrystallization, my product's purity has not significantly improved. What can I do?

  • Answer: This may indicate that the chosen solvent is not effective at separating the impurities or that the impurities have very similar solubility profiles.

    • Solution 1: Repeat Recrystallization: A second recrystallization using the same or a different solvent system may be necessary.

    • Solution 2: Chemical Purification: For persistent impurities, especially non-aldehydic ones, consider converting the this compound to its water-soluble bisulfite adduct.[5][6] The adduct can be separated from the impurities in an aqueous layer and the aldehyde can then be regenerated by adding a base.

    • Solution 3: Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques like column chromatography or vacuum distillation.

IV. Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Oils Out? cool->oil_out crystals_form Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No oil_out->crystals_form No oiling_out Troubleshoot: Oiling Out oil_out->oiling_out Yes low_yield Low Yield? collect->low_yield end Pure Product no_crystals->dissolve Adjust Conditions oiling_out->dissolve Re-dissolve troubleshoot_yield Troubleshoot: Low Yield low_yield->troubleshoot_yield Yes impure Still Impure? low_yield->impure No troubleshoot_yield->end impure->end No troubleshoot_purity Troubleshoot: Purity impure->troubleshoot_purity Yes troubleshoot_purity->start Re-purify

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Troubleshooting Low Yields in the Claisen-Schmidt Condensation of 3,4-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Claisen-Schmidt condensation of 3,4-diethoxybenzaldehyde. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation, and why is it used for this compound?

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde that lacks α-hydrogens, such as this compound, and an enolizable ketone or aldehyde.[1] This reaction is a fundamental method for synthesizing α,β-unsaturated ketones, commonly known as chalcones. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

Q2: My reaction with this compound is not proceeding, or the yield is very low. What are the initial checks I should perform?

When facing low or no yield, begin by verifying the following:

  • Reagent Purity: Ensure that your this compound and the ketone are pure. Aldehydes can oxidize to carboxylic acids upon storage, which can inhibit the reaction.

  • Catalyst Activity: The base catalyst (e.g., NaOH or KOH) can be deactivated by absorbing atmospheric CO2. Use a fresh, high-purity catalyst for optimal results.

  • Anhydrous Conditions: While not always strictly necessary for base-catalyzed reactions in alcohol, ensure your reagents and solvents are reasonably dry, as excess water can sometimes hinder the reaction.

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine if the starting materials are being consumed.

Q3: What are the common side reactions that can lower the yield when using this compound?

Several side reactions can compete with the desired condensation, leading to reduced yields:

  • Self-Condensation of the Ketone: If the ketone partner is highly susceptible to enolization, it can react with itself, especially if the Claisen-Schmidt condensation is slow.

  • Cannizzaro Reaction: Although this compound lacks α-hydrogens, under very strong basic conditions and elevated temperatures, it can undergo a Cannizzaro reaction, where two molecules disproportionate to form the corresponding alcohol and carboxylic acid.

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under harsh basic or acidic conditions.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps & Recommendations
Ineffective Catalyst The strength and concentration of the base are crucial. For standard reactions, aqueous NaOH or KOH are common. If yields are low, consider switching to a stronger base or a different catalytic system. Ensure the catalyst is not old or degraded.
Suboptimal Reaction Temperature Many Claisen-Schmidt reactions are conducted at room temperature. However, gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion. Conversely, if side reactions are observed, cooling the reaction mixture may be beneficial.
Incorrect Stoichiometry The molar ratio of the reactants is important. For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required. For a mono-condensation, using a slight excess of the ketone can help to suppress the formation of the di-condensation product.
Catalyst Deactivation Acidic impurities in the reactants or solvent can neutralize the base catalyst. Ensure all reagents and glassware are dry and pure. It may be necessary to add more catalyst if the reaction stalls.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Steps & Recommendations
Self-Condensation of Ketone This is more likely when the ketone is more reactive than the aldehyde. To minimize this, you can use an excess of the ketone relative to the aldehyde. If the ketone is a liquid and inexpensive, it can even be used as the solvent.
Cannizzaro Reaction of Aldehyde This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. Slow addition of the base to the reaction mixture can also help avoid localized high concentrations.
Michael Addition The newly formed chalcone can act as a Michael acceptor and react with another enolate molecule. This can be minimized by controlling the stoichiometry and reaction time.
Issue 3: Product Purification Challenges
Possible Cause Troubleshooting Steps & Recommendations
Oily Product If the product separates as an oil instead of a solid, it may be due to impurities or the intrinsic properties of the product. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.
Difficulty in Recrystallization Finding a suitable solvent for recrystallization can be challenging. Ethanol is a common choice for chalcones. If the product is too soluble in ethanol, a mixed solvent system like ethanol/water can be employed. Other potential solvent systems include ethyl acetate/hexanes.

Quantitative Data Summary

The following tables summarize representative quantitative data for Claisen-Schmidt condensations involving substituted benzaldehydes, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Reaction of Substituted Benzaldehydes with Acetophenone Derivatives

Benzaldehyde DerivativeKetoneCatalyst (mol%)SolventTimeYield (%)
BenzaldehydeAcetophenoneNaOH (20)Solvent-free5 min98
4-MethoxybenzaldehydeAcetophenoneKOHEthanol4-6 hHigh
3,4-Dimethoxybenzaldehyde1-(3,4-Dimethoxyphenyl)ethanoneNaOHWater/Ethanol4 hNot specified

Table 2: Reaction of Benzaldehyde with Cyclohexanone

Catalyst (mol%)SolventTimeYield (%)
NaOH (10)Solvent-free5 min95[2]
NaOH (20)Solvent-free5 min98[2]
KOH (20)Solvent-free5 min85[2]
NaOH (20)Ethanol24 h65[2]

Experimental Protocols

Protocol 1: Conventional Synthesis of (E)-1-phenyl-3-(3,4-diethoxyphenyl)prop-2-en-1-one

This protocol describes a typical base-catalyzed Claisen-Schmidt condensation in an alcoholic solvent.

Materials:

  • This compound

  • Acetophenone

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for vacuum filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in an appropriate amount of 95% ethanol.

  • While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (approximately 1.2 equivalents) in ethanol dropwise.

  • Continue stirring the reaction mixture at room temperature or with gentle heating (40-50°C).

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol.

  • Dry the purified product and determine the yield and melting point. Characterize by spectroscopic methods (e.g., NMR, IR).

Protocol 2: Solvent-Free Synthesis of 2-(3,4-Diethoxybenzylidene)cyclohexan-1-one

This "green chemistry" approach reduces solvent waste and can lead to shorter reaction times.[3][4]

Materials:

  • This compound

  • Cyclohexanone

  • Sodium Hydroxide (NaOH), solid

  • Mortar and pestle

  • Cold water

  • Apparatus for vacuum filtration

Procedure:

  • In a mortar, combine cyclohexanone (1 equivalent) and this compound (2 equivalents for the bis-adduct, or 1 equivalent for the mono-adduct with excess ketone).

  • Add solid sodium hydroxide (20 mol%).

  • Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The mixture will often form a paste and may solidify.[5]

  • Once the reaction is complete (monitor by TLC if necessary), add cold water to the mortar and continue to grind to break up the solid.

  • Collect the crude product by suction filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent like 95% ethanol.

Visualizations

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Aldehyde 3,4-Diethoxy- benzaldehyde (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Enolate_step2->Aldehyde Attack on Carbonyl Carbon Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Alkoxide_step3->Aldol_Adduct Protonation Water H₂O Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_Adduct_step4->Chalcone Elimination of H₂O Water_out H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Troubleshooting_Workflow Start Low Yield in Claisen-Schmidt Condensation Check_Reagents Verify Reagent Purity and Catalyst Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Check_Conditions TLC_Analysis Analyze Reaction by TLC Check_Conditions->TLC_Analysis No_Reaction No Reaction Observed TLC_Analysis->No_Reaction No starting material consumed Incomplete_Reaction Incomplete Reaction TLC_Analysis->Incomplete_Reaction Starting material remains Side_Products Side Products Observed TLC_Analysis->Side_Products Multiple spots Optimize_Catalyst Optimize Catalyst (Type, Concentration) No_Reaction->Optimize_Catalyst Optimize_Temp_Time Optimize Temperature and Reaction Time Incomplete_Reaction->Optimize_Temp_Time Adjust_Stoichiometry Adjust Reactant Stoichiometry Incomplete_Reaction->Adjust_Stoichiometry Side_Products->Optimize_Catalyst Side_Products->Adjust_Stoichiometry Purification Optimize Purification (Recrystallization, Chromatography) Side_Products->Purification Success Improved Yield Optimize_Catalyst->Success Optimize_Temp_Time->Success Adjust_Stoichiometry->Success Purification->Success

Caption: Troubleshooting workflow for low yields in Claisen-Schmidt condensation.

References

Optimizing reaction conditions for the etherification of 3,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of 3,4-dihydroxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the etherification of 3,4-dihydroxybenzaldehyde, offering potential causes and solutions in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the etherification of 3,4-dihydroxybenzaldehyde can stem from several factors. Incomplete deprotonation of the hydroxyl groups is a common culprit. The Williamson ether synthesis, a typical method for this transformation, requires a sufficiently strong base to form the alkoxide nucleophile.[1][2] Additionally, competing elimination reactions (E2) can reduce the yield of the desired ether product, especially when using secondary or tertiary alkyl halides.[2][3]

Another significant challenge is achieving regioselectivity. The two hydroxyl groups on the catechol ring have different acidities, which can lead to a mixture of products if not properly controlled.[4][5]

Potential Solutions:

  • Base Selection: Ensure the base is strong enough to deprotonate the phenolic hydroxyl groups. Sodium hydride (NaH) is a common and effective choice as it drives the reaction forward by releasing hydrogen gas.[1]

  • Alkyl Halide Choice: Whenever possible, use primary alkyl halides to minimize the competing E2 elimination reaction.[2][6]

  • Reaction Conditions: Optimize reaction temperature and time. Some protocols suggest heating to drive the reaction to completion.[4]

  • Moisture Control: Ensure anhydrous (dry) conditions, as water can quench the alkoxide and hydrolyze the starting materials.[7]

Question: I am getting a mixture of mono- and di-etherified products. How can I improve selectivity for mono-etherification?

Answer: Achieving selective mono-etherification of 3,4-dihydroxybenzaldehyde is a known challenge. The relative acidity of the two hydroxyl groups influences which one reacts preferentially. In some cases, protecting one of the hydroxyl groups is a necessary strategy to achieve the desired regioselectivity.[7]

One study demonstrated successful regioselective protection of the 4-hydroxyl group.[4] This was achieved by carefully selecting the base and reaction conditions.

Strategies for Improving Mono-etherification Selectivity:

  • Choice of Base: A weaker base, such as sodium bicarbonate (NaHCO₃), may preferentially deprotonate the more acidic hydroxyl group, leading to higher selectivity.[4]

  • Stoichiometry: Use a controlled amount of the alkylating agent (around 1.0-1.5 equivalents) to favor mono-alkylation.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Question: My final product is colored, and I'm having trouble purifying it. What are the best purification methods?

Answer: The starting material, 3,4-dihydroxybenzaldehyde, can be prone to oxidation, leading to colored impurities.[8] These impurities can carry through the reaction and complicate purification.

Purification Techniques:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ether from unreacted starting materials, byproducts, and colored impurities. A gradient elution system, for example, with ethyl acetate in hexanes, is often used.[7]

  • Recrystallization: This is a powerful technique for removing minor impurities, provided a suitable solvent system can be found. Ethanol/water or methanol are potential solvent systems to explore.[7]

  • Starting Material Purity: Ensure the purity of the starting 3,4-dihydroxybenzaldehyde. If necessary, purify it before use. A patented method involves decolorization with a reducing agent mixture followed by recrystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis, and how does it apply to 3,4-dihydroxybenzaldehyde?

A1: The Williamson ether synthesis is a widely used method for preparing ethers. It is an S(_N)2 reaction where an alkoxide ion (RO⁻) acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether (R-O-R').[2] For 3,4-dihydroxybenzaldehyde, this involves first deprotonating one or both of the hydroxyl groups with a base to form the corresponding phenoxide(s), which then react with an alkyl halide.[1]

Q2: Which hydroxyl group of 3,4-dihydroxybenzaldehyde is more reactive?

A2: The acidity of the phenolic hydroxyls controls the selectivity. Generally, the 4-hydroxyl group is more acidic due to resonance stabilization of the conjugate base by the para-aldehyde group. This increased acidity often leads to preferential reaction at the 4-position under carefully controlled conditions.[4]

Q3: What are the most common side reactions to be aware of?

A3: The most common side reaction is E2 elimination, which competes with the desired S(N)2 substitution, particularly with secondary and tertiary alkyl halides.[2] Over-alkylation, leading to the di-etherified product, is also a common issue when mono-etherification is the goal. Polymerization and formation of "humin" polymers can also occur under certain conditions, especially at higher temperatures.[9]

Q4: What solvents are typically used for this etherification?

A4: Polar aprotic solvents are commonly used for Williamson ether synthesis. Dimethylformamide (DMF) and acetone are frequently cited in protocols for the etherification of 3,4-dihydroxybenzaldehyde.[4][5] Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are also suitable solvents for reactions involving sodium hydride.[2]

Data Presentation

Table 1: Reaction Conditions for Regioselective 4-O-Alkylation of 3,4-Dihydroxybenzaldehyde

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl chlorideNaHCO₃DMF402071
p-Methoxybenzyl chlorideNaHCO₃DMF402475
o-Nitrobenzyl bromideNaHCO₃DMF402472
Allyl bromideNaHCO₃DMF402470
Propargyl bromideNaHCO₃DMF402470

Data adapted from a study on the regioselective protection of 3,4-dihydroxybenzaldehyde.[4]

Experimental Protocols

Protocol 1: General Procedure for Regioselective 4-O-Alkylation of 3,4-Dihydroxybenzaldehyde

This protocol is based on a published procedure for the selective protection of the 4-hydroxyl group.[4]

  • Dissolve Reactants: In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1.0 mmol) in dimethylformamide (DMF, 5 mL).

  • Add Reagents: To the solution, add sodium bicarbonate (NaHCO₃, ~1.5 mmol), the desired alkyl halide (~2.0 mmol), and sodium iodide (NaI, ~0.3 mmol).

  • Reaction: Stir the resulting mixture at 40°C for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, add 10% aqueous HCl (10 mL) to the reaction mixture.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic fractions and wash with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-O-alkylated product.[4]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 3,4-dihydroxybenzaldehyde in DMF add_reagents Add NaHCO3, Alkyl Halide, and NaI dissolve->add_reagents react Stir at 40°C for 20-24h add_reagents->react monitor Monitor by TLC react->monitor quench Quench with 10% HCl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for the etherification of 3,4-dihydroxybenzaldehyde.

Troubleshooting_Guide start Low Yield or Side Products? cause1 Incomplete Deprotonation start->cause1 cause2 E2 Elimination start->cause2 cause3 Poor Regioselectivity start->cause3 cause4 Moisture Contamination start->cause4 sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Use Primary Alkyl Halide cause2->sol2 sol3 Optimize Base/Stoichiometry cause3->sol3 sol4 Ensure Anhydrous Conditions cause4->sol4

Caption: Troubleshooting logic for etherification of 3,4-dihydroxybenzaldehyde.

References

Removal of unreacted starting materials from 3,4-Diethoxybenzaldehyde product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 3,4-diethoxybenzaldehyde.

FAQs: Purification of this compound

Q1: What are the most common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A1: The most common impurities include unreacted starting material (3,4-dihydroxybenzaldehyde), partially reacted product (3-ethoxy-4-hydroxybenzaldehyde), residual ethylating agents (e.g., ethyl iodide, diethyl sulfate), the base used in the reaction (e.g., potassium carbonate), and potential side products from C-alkylation.

Q2: How can I remove the unreacted 3,4-dihydroxybenzaldehyde?

A2: Unreacted 3,4-dihydroxybenzaldehyde is significantly more polar than the desired product. It can be effectively removed by:

  • Liquid-liquid extraction: Washing the organic layer containing the crude product with an aqueous base solution (e.g., 5% sodium hydroxide) will deprotonate the phenolic hydroxyl groups of the starting material, making it soluble in the aqueous phase.[1]

  • Column chromatography: Due to its higher polarity, 3,4-dihydroxybenzaldehyde will have a much lower Rf value on a normal-phase silica gel column and will elute much later than the product.

Q3: My crude product is a dark-colored oil. How can I decolorize it?

A3: Dark coloration can be due to impurities or degradation products. The following methods can be used for decolorization:

  • Activated charcoal treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can adsorb colored impurities. The charcoal is then removed by filtration.

  • Column chromatography: This is a very effective method for separating colored impurities from the desired product.

Q4: I am having trouble crystallizing my this compound. What should I do?

A4: If the product fails to crystallize, it may be due to the presence of impurities or residual solvent.

  • Purity: Ensure the product is sufficiently pure by using techniques like column chromatography before attempting recrystallization.

  • Solvent System: Experiment with different solvent systems for recrystallization. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, where the product is soluble in one solvent and less soluble in the other, can be effective.

  • Seeding: Adding a small seed crystal of pure this compound can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of purified product - Incomplete reaction. - Loss of product during aqueous workup. - Inefficient extraction or chromatography.- Monitor the reaction by TLC to ensure completion. - Minimize the number of aqueous washes. - Ensure the pH of the aqueous layer is appropriate during extraction. - Optimize the column chromatography conditions (solvent system, column size).
Product is an oil, not a solid - Presence of impurities. - Residual solvent.- Purify the product by column chromatography. - Ensure all solvent is removed under high vacuum. - Attempt recrystallization from a different solvent system.
Multiple spots on TLC after purification - Co-elution of impurities during column chromatography. - Decomposition of the product on the silica gel.- Use a less polar solvent system for column chromatography to improve separation. - Consider using a different stationary phase, such as alumina. - Deactivate the silica gel with a small amount of triethylamine in the eluent if the product is acid-sensitive.
Product is still colored after purification - Highly colored impurities that are difficult to separate.- Treat the crude product with activated charcoal before column chromatography. - Perform a second column chromatography with a different solvent system.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative example of a Williamson ether synthesis for preparing this compound.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (2.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 5% NaOH solution (2 x 30 mL) to remove unreacted 3,4-dihydroxybenzaldehyde.

  • Wash the organic layer with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Crude this compound

Procedure:

  • Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 95:5 and gradually increasing the polarity to 80:20).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product. The product, being less polar than the starting material, will have a higher Rf value.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization

Materials:

  • Crude or partially purified this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the this compound in a minimal amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, during which crystals should form.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3,4-DihydroxybenzaldehydeC₇H₆O₃138.12171 (1.5 mmHg)
This compoundC₁₁H₁₄O₃194.23293-294

Table 2: Estimated Solubility of this compound

SolventSolubility
WaterSparingly soluble
EthanolSoluble
Diethyl etherSoluble
HexaneSparingly soluble
Ethyl AcetateSoluble

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. 3,4-Dihydroxybenzaldehyde + K2CO3 in DMF B 2. Add Ethyl Iodide A->B C 3. Heat and Stir B->C D 4. Quench with Water C->D Crude Reaction Mixture E 5. Extract with Diethyl Ether D->E F 6. Wash with 5% NaOH E->F G 7. Wash with Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I Crude Product J 10. Recrystallization I->J K K J->K Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Crude Product Analysis (TLC) Impure Multiple Spots on TLC Start->Impure Impure Pure Single Spot on TLC Start->Pure Pure Column Column Chromatography Impure->Column Oil Product is an Oil Pure->Oil Solid Product is a Solid Pure->Solid Oil->Column If impurities suspected Recrystallize Recrystallization Oil->Recrystallize Attempt crystallization Solid->Recrystallize For higher purity CheckPurity Check Purity (TLC/NMR) Column->CheckPurity CheckPurity->Impure Still Impure CheckPurity->Pure Pure

Caption: Decision tree for troubleshooting the purification of this compound.

References

Identifying impurities in 3,4-Diethoxybenzaldehyde by TLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for identifying impurities in 3,4-Diethoxybenzaldehyde using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my this compound sample?

A1: Impurities in this compound often stem from its synthesis, which is typically a Williamson ether synthesis starting from 3,4-dihydroxybenzaldehyde. Potential impurities include:

  • Unreacted Starting Material: 3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde).

  • Incomplete Ethoxylation Products: 3-ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin) or 4-ethoxy-3-hydroxybenzaldehyde.

  • Oxidation Product: 3,4-diethoxybenzoic acid, which can form if the aldehyde is exposed to air over time.

Q2: My TLC plate shows multiple spots. What do they represent?

A2: Multiple spots indicate the presence of impurities. The spot with the lowest Rf value is the most polar compound, likely the unreacted starting material (3,4-dihydroxybenzaldehyde) due to its two hydroxyl groups. The main product, this compound, will have a higher Rf value. Other spots could correspond to mono-ethoxylated intermediates or the oxidized benzoic acid derivative.

Q3: I see unexpected peaks in the aromatic region of my 1H NMR spectrum. What could they be?

A3: Unexpected peaks in the aromatic region (typically 6.8-8.0 ppm) suggest the presence of aromatic impurities. By comparing the chemical shifts and splitting patterns to known spectra, you can identify these. For example, the starting material, 3,4-dihydroxybenzaldehyde, will have its own distinct set of aromatic proton signals. The presence of a carboxylic acid proton (a broad singlet, often above 10 ppm) would indicate the presence of 3,4-diethoxybenzoic acid.

Q4: The integration of the aldehyde proton in my 1H NMR is lower than expected. Why?

A4: A lower than expected integration for the aldehyde proton (~9.8 ppm) relative to other protons in the molecule suggests that a portion of your sample may have been oxidized to the corresponding carboxylic acid (3,4-diethoxybenzoic acid). In the oxidized form, the aldehyde proton is absent and a carboxylic acid proton will appear downfield.

Troubleshooting Guides

Thin Layer Chromatography (TLC)
Observed Issue Potential Cause Troubleshooting Steps
Streaking of spots Sample is too concentrated.Dilute the sample solution before spotting it on the TLC plate.
All spots remain at the baseline The solvent system (eluent) is not polar enough.Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
All spots run to the solvent front The solvent system (eluent) is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of spots The polarity of the eluent is not optimal for the mixture.Try a different solvent system. A mixture of dichloromethane and methanol or pentane and diethyl ether can provide different selectivity.
No spots are visible The sample is too dilute, or a visualization method is required.Concentrate the sample. Use a UV lamp (254 nm) for visualization, as aromatic compounds are often UV-active. Staining with an iodine chamber can also be effective.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Observed Issue Potential Cause Troubleshooting Steps
Broad peak around 4-5 ppm Presence of water in the NMR solvent or sample.Use fresh, anhydrous deuterated solvent. Ensure the NMR tube and sample are dry.
Additional triplets and quartets in the 1.4 and 4.1 ppm regions Presence of multiple ethoxy groups from different impurities.Carefully analyze the integration of these signals relative to the aromatic protons to quantify the different ethoxy-containing species.
A broad singlet above 10 ppm The aldehyde has been oxidized to a carboxylic acid.This confirms the presence of 3,4-diethoxybenzoic acid.
Complex aromatic signals that do not match the expected pattern Presence of aromatic impurities like the starting material or mono-ethoxylated products.Compare the observed chemical shifts and coupling constants with reference spectra of the suspected impurities.

Data Presentation

Table 1: TLC Data for this compound and Potential Impurities
Compound Structure Polarity Expected Rf Value *
3,4-dihydroxybenzaldehydeAromatic dialcoholHighLow
3-ethoxy-4-hydroxybenzaldehydeAromatic alcoholMedium-HighMedium-Low
This compoundAromatic dietherLowHigh
3,4-diethoxybenzoic acidAromatic carboxylic acidMediumMedium

*Expected Rf values are relative and will vary depending on the exact TLC conditions (stationary phase and eluent). In a typical normal-phase TLC with a moderately polar eluent, the least polar compound will have the highest Rf.

Table 2: ¹H NMR Data for this compound and Potential Impurities (in CDCl₃)
Compound Aldehyde Proton (CHO) Aromatic Protons (Ar-H) Ethoxy Protons (OCH₂CH₃) Hydroxyl Protons (OH)
This compound ~9.8 ppm (s)~7.4 ppm (d), ~7.3 ppm (s), ~6.9 ppm (d)~4.1 ppm (q), ~1.5 ppm (t)-
3,4-dihydroxybenzaldehyde ~9.7 ppm (s)~7.3 ppm (d), ~7.2 ppm (s), ~7.0 ppm (d)-Variable (broad s)
3-ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin) ~9.8 ppm (s)~7.4 ppm (m)~4.1 ppm (q), ~1.5 ppm (t)Variable (broad s)
3,4-diethoxybenzoic acid -~7.8 ppm (d), ~7.6 ppm (s), ~6.9 ppm (d)~4.2 ppm (q), ~1.5 ppm (t)~11-12 ppm (broad s)

(s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet)

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation of the TLC Plate:

    • Handle a silica gel TLC plate by the edges to avoid contamination.

    • Using a pencil, gently draw a straight line about 1 cm from the bottom of the plate. This is your origin line.

    • Mark small, evenly spaced ticks on the origin line where you will spot your samples.

  • Sample Preparation and Spotting:

    • Dissolve a small amount (1-2 mg) of your this compound sample in a volatile solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).

    • If available, prepare solutions of authentic samples of potential impurities (e.g., 3,4-dihydroxybenzaldehyde) at a similar concentration.

    • Using a capillary tube, spot a small amount of each solution onto the marked ticks on the origin line. Keep the spots as small as possible.

  • Development of the TLC Plate:

    • Prepare the developing chamber by pouring a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

    • Compare the Rf values of the spots in your sample lane to those of the standards (if used) and the expected relative polarities.

Protocol 2: ¹H NMR Spectroscopy Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of your this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures. A standard acquisition with 16-32 scans is usually sufficient.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all the peaks. Set the integration of a well-resolved peak from the main compound to a value corresponding to the number of protons it represents (e.g., the aldehyde singlet to 1H).

    • Analyze the chemical shifts, splitting patterns, and integrations of all signals.

    • Compare the observed spectrum to the data in Table 2 to identify any impurities. The relative integration of impurity peaks to the main compound's peaks can be used to estimate the level of impurity.

Mandatory Visualization

experimental_workflow start Sample of this compound tlc TLC Analysis start->tlc Dissolve & Spot end_pure Pure Compound end_impure Identify & Quantify Impurities decision Single Spot on TLC? tlc->decision Develop & Visualize nmr NMR Analysis nmr->end_impure Analyze Spectrum decision->end_pure Yes decision->nmr No (Multiple Spots)

Caption: Workflow for the identification of impurities in this compound.

Preventing oxidation of 3,4-Diethoxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,4-Diethoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on the proper storage and handling of this compound to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound is autoxidation. The aldehyde functional group is susceptible to a free-radical chain reaction when exposed to atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures, leading to the formation of 3,4-diethoxybenzoic acid as the primary impurity.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize oxidation, solid this compound should be stored in a tightly sealed, amber glass container in a cool, dark, and dry place. For optimal long-term stability, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, and at refrigerated temperatures (2-8°C).

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are more susceptible to oxidation than the solid material. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be prepared in a degassed solvent, stored in a tightly sealed vial with an inert gas headspace (argon or nitrogen), and kept at low temperatures (e.g., -20°C). Aliquoting the stock solution into smaller, single-use vials is recommended to minimize repeated exposure to air.

Q4: Can antioxidants be used to prevent the oxidation of this compound?

A4: Yes, the addition of a radical-scavenging antioxidant can inhibit the autoxidation process. Common choices for organic compounds include Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%). It is advisable to conduct a small-scale stability study to determine the most suitable antioxidant and its optimal concentration for your specific application and solvent system.

Q5: What are the visible and analytical signs of this compound degradation?

A5: Visually, degradation may not always be apparent, but a slight yellowing of the solid or solution over time can indicate oxidation. Analytically, the most common sign of degradation is the appearance of a new peak corresponding to 3,4-diethoxybenzoic acid in analytical chromatograms (e.g., HPLC or GC). A decrease in the peak area of this compound and a corresponding increase in the impurity peak over time is a clear indicator of degradation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Discoloration of Solid/Solution (Yellowing) Oxidation due to air/light exposure.1. Confirm storage is in a dark, cool environment. 2. Ensure the container is tightly sealed and was purged with inert gas. 3. For solutions, use degassed solvents.
Appearance of an Impurity Peak in HPLC/GC Analysis Oxidation to 3,4-diethoxybenzoic acid.1. Re-evaluate storage conditions (temperature, atmosphere, light exposure). 2. Consider adding an antioxidant like BHT or BHA to new batches. 3. Purify the material if the impurity level is unacceptable for the intended application.
Inconsistent Experimental Results Degradation of this compound stock solution.1. Prepare fresh stock solutions for each experiment. 2. If storing solutions, aliquot into single-use vials and store under inert gas at low temperature. 3. Perform a purity check of the stock solution before use.
Precipitate Formation in Solution Polymerization or formation of insoluble oxidation products.1. This indicates significant degradation. The material should be discarded. 2. Review and improve storage and handling procedures for future batches.

Data Presentation

Table 1: Illustrative Example of an Accelerated Stability Study of this compound

This table represents hypothetical data from an accelerated stability study to demonstrate the impact of different storage conditions on the purity of this compound over time.

Condition Time Point Purity (%) 3,4-Diethoxybenzoic Acid (%)
25°C, Air, Light 0 weeks99.50.1
4 weeks95.24.3
8 weeks90.19.2
12 weeks84.514.6
25°C, Air, Dark 0 weeks99.50.1
4 weeks98.11.5
8 weeks96.53.0
12 weeks94.84.6
4°C, Air, Dark 0 weeks99.50.1
4 weeks99.30.3
8 weeks99.10.5
12 weeks98.90.7
4°C, Nitrogen, Dark 0 weeks99.50.1
4 weeks99.50.1
8 weeks99.40.2
12 weeks99.40.2
4°C, Nitrogen, Dark with 0.05% BHT 0 weeks99.50.1
4 weeks99.50.1
8 weeks99.50.1
12 weeks99.50.1

Experimental Protocols

Protocol 1: Proper Storage of Solid this compound
  • Container: Use a clean, dry, amber glass vial or bottle with a polytetrafluoroethylene (PTFE)-lined cap.

  • Inert Atmosphere: Place the solid material into the container. Gently flush the headspace with a stream of dry argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the container. For long-term storage, consider wrapping the cap with Parafilm® to ensure an airtight seal.

  • Storage Conditions: Store the sealed container in a refrigerator at 2-8°C, away from any light sources.

Protocol 2: Preparation and Storage of a Stabilized Stock Solution
  • Solvent Preparation: Degas the desired solvent (e.g., acetonitrile, ethanol) by sparging with argon or nitrogen for 15-30 minutes.

  • Antioxidant Addition (Optional): If using an antioxidant, prepare a concentrated stock solution of BHT or BHA in the chosen solvent. Add the appropriate volume to the bulk degassed solvent to achieve the final desired concentration (e.g., 0.05% w/v).

  • Dissolution: Accurately weigh the required amount of this compound and dissolve it in the prepared solvent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Aliquoting: Dispense the stock solution into smaller, single-use amber glass vials.

  • Inert Atmosphere and Sealing: Flush the headspace of each vial with argon or nitrogen before tightly sealing with a PTFE-lined cap.

  • Storage: Store the aliquots at -20°C in the dark.

Protocol 3: HPLC Method for Purity Analysis

This is a general method and may require optimization for your specific instrumentation and requirements.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: 3,4-diethoxybenzoic acid will elute earlier than this compound.

Visualizations

Autoxidation_Mechanism Aldehyde This compound (R-CHO) Aldehyde_Radical Acyl Radical (R-C•=O) Aldehyde->Aldehyde_Radical H• abstraction Oxygen Oxygen (O2) Initiator Initiator (Light, Heat) Initiator->Aldehyde Initiation Peroxy_Radical Peroxy Radical (R-CO-OO•) Aldehyde_Radical->Peroxy_Radical + O2 (Propagation) Peroxy_Acid Peroxy Acid (R-CO-OOH) Peroxy_Radical->Peroxy_Acid + R-CHO - R-C•=O Carboxylic_Acid 3,4-Diethoxybenzoic Acid (R-COOH) Peroxy_Acid->Carboxylic_Acid + R-CHO (Forms 2x R-COOH) Prevention_Workflow Start Receiving This compound Check_Purity Initial Purity Analysis (HPLC/GC) Start->Check_Purity Store_Solid Store Solid Under Inert Gas, 2-8°C, Dark Check_Purity->Store_Solid Purity OK Prepare_Solution Prepare Solution? Store_Solid->Prepare_Solution Use_Directly Use in Experiment Prepare_Solution->Use_Directly No Degas_Solvent Degas Solvent Prepare_Solution->Degas_Solvent Yes Add_Antioxidant Add Antioxidant (Optional) Degas_Solvent->Add_Antioxidant Dissolve Dissolve Aldehyde Add_Antioxidant->Dissolve Aliquot Aliquot and Store Under Inert Gas, -20°C, Dark Dissolve->Aliquot Aliquot->Use_Directly Troubleshooting_Logic Problem Problem Detected: Impurity or Discoloration Check_Storage Review Storage Conditions Problem->Check_Storage Inert_Gas Inert Atmosphere Used? Check_Storage->Inert_Gas Temperature Stored at 2-8°C? Inert_Gas->Temperature Yes Solution1 Implement Inert Gas Storage Inert_Gas->Solution1 No Light Stored in Dark? Temperature->Light Yes Solution2 Ensure Proper Refrigeration Temperature->Solution2 No Solution3 Use Amber Vials/ Store in Darkness Light->Solution3 No Solution4 Consider Adding Antioxidant to Future Batches Light->Solution4 Yes

Column chromatography techniques for purifying 3,4-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3,4-Diethoxybenzaldehyde using column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The most common stationary phase for the column chromatography of this compound is silica gel (SiO2).[1] Alumina (Al2O3) can also be used, particularly if the compound shows instability on the slightly acidic silica gel.[2][3]

Q2: What mobile phase (eluent) system is suitable for this purification?

A2: A mixture of a non-polar solvent and a moderately polar solvent is typically used. Common choices include gradients of hexane/ethyl acetate or hexane/diethyl ether.[4][5] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve a target Rf value of approximately 0.3 for good separation.[3]

Q3: My this compound seems to be degrading on the column. Why is this happening and how can I prevent it?

A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can cause degradation.[3] To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.[3] Alternatively, using a different stationary phase like alumina might be beneficial.[2]

Q4: What are the best practices for loading the crude sample onto the column?

A4: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent.[6] Carefully add this solution to the top of the column bed with a pipette, ensuring not to disturb the surface.[6]

  • Dry Loading: If the compound has poor solubility in the mobile phase, it is advisable to use dry loading.[6] Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] This powder is then carefully added to the top of the column.[6]

Q5: How can I monitor the separation during the elution process?

A5: The separation is monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[5] By spotting each fraction on a TLC plate and running it in the appropriate solvent system, you can identify which fractions contain the pure desired compound.[6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound will not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
The compound may have decomposed on the silica gel.[2]Test the stability of your compound on a small amount of silica.[2] Consider using deactivated silica gel (with triethylamine) or switching to an alumina stationary phase.[2][3]
Compound elutes too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). Check the first fraction, as your compound may have come off in the solvent front.[2]
Poor separation of the compound from impurities. The chosen solvent system is not optimal.Perform a more thorough TLC analysis with various solvent systems to find one that provides better separation.[3]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
The column was packed improperly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
The collected fractions are very dilute. The compound may have eluted, but at a low concentration.Try concentrating the fractions in the expected elution range and re-analyze by TLC.[2]
The solvent flow is very slow or has stopped. The column frit may be clogged.If possible, clean or replace the column inlet frit.[7]
An impurity or the compound itself may have crystallized in the column, blocking the flow.[2]This situation is difficult to resolve. Pre-purification to remove the problematic substance or using a wider column may be necessary.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate (e.g., 10:1 v/v).[5] Prepare a sufficient volume for the entire purification process.

2. Column Packing (Slurry Method):

  • Prepare a slurry of silica gel in the chosen mobile phase.[5]

  • Pour the slurry into a chromatography column, ensuring it is packed uniformly without air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[6] Carefully load this solution onto the top of the silica bed using a pipette.[5]

  • Dry Loading: Alternatively, dissolve the crude product in a volatile solvent, add a small portion of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[6] Carefully add this powder to the top of the column.[6]

  • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[6]

4. Elution:

  • Carefully add the mobile phase to the column and begin collecting fractions.[5]

  • Maintain a constant flow rate, either by gravity or by applying gentle pressure (flash chromatography).[1]

  • If necessary, gradually increase the polarity of the mobile phase during the elution to elute more polar compounds.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.[5]

  • Spot each fraction on a TLC plate, elute with the mobile phase, and visualize the spots (e.g., under UV light).

6. Concentration:

  • Combine the fractions that contain the pure product.[5]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[5]

Visual Workflow and Troubleshooting

G cluster_workflow Experimental Workflow for Column Chromatography prep 1. Prepare Mobile Phase & Silica Slurry pack 2. Pack Column prep->pack load 3. Load Crude Sample (Wet or Dry) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate to Obtain Pure Product combine->concentrate

Caption: A standard workflow for purifying compounds via column chromatography.

G cluster_troubleshooting Troubleshooting Logic for Column Chromatography problem Problem Observed: No Compound Eluting cause1 Cause: Mobile Phase is Not Polar Enough problem->cause1 cause2 Cause: Compound Degraded on Stationary Phase problem->cause2 cause3 Cause: Compound Already Eluted (in solvent front) problem->cause3 solution1 Solution: Increase Eluent Polarity cause1->solution1 solution2 Solution: Use Deactivated Silica or Alumina cause2->solution2 solution3 Solution: Concentrate and Analyze First Fractions cause3->solution3

Caption: A logical guide for troubleshooting common chromatography issues.

References

Managing reaction temperature to control selectivity in 3,4-Diethoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Diethoxybenzaldehyde. The focus is on managing reaction temperature to control selectivity in common synthetic transformations.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Di-O-Ethylation of 3,4-Dihydroxybenzaldehyde

Q: I am synthesizing this compound from 3,4-Dihydroxybenzaldehyde via a Williamson ether synthesis, but I am observing significant amounts of the mono-ethylated intermediates, 3-ethoxy-4-hydroxybenzaldehyde and 3-hydroxy-4-ethoxybenzaldehyde. How can I improve the selectivity for the desired di-ethylated product?

A: Low yields of the desired this compound are often due to incomplete reaction or side reactions. Temperature plays a crucial role in driving the reaction to completion and minimizing the formation of mono-ethylated byproducts.

Potential Causes and Solutions:

  • Insufficient Temperature: The second ethylation is often slower than the first due to steric hindrance and electronic effects. A low reaction temperature may not provide enough energy to overcome the activation barrier for the second ethylation.

    • Recommended Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. It is essential to find an optimal temperature that promotes di-ethylation without causing decomposition of reactants or products.

  • Inadequate Reaction Time: Even at an appropriate temperature, the reaction may require a longer duration to go to completion.

    • Recommended Solution: Extend the reaction time and continue to monitor the disappearance of the mono-ethylated intermediates.

  • Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and selectivity.

    • Recommended Solution: Ensure a sufficiently strong base (e.g., NaH, K₂CO₃) is used to fully deprotonate the hydroxyl groups. A polar aprotic solvent like DMF or acetonitrile is generally preferred.

Experimental Protocol: Optimized Di-O-Ethylation of 3,4-Dihydroxybenzaldehyde

  • To a stirred solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Add diethyl sulfate (2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (see table below) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Effect of Temperature on Product Distribution

EntryTemperature (°C)Time (h)This compound (%)3-Ethoxy-4-hydroxybenzaldehyde (%)3-Hydroxy-4-ethoxybenzaldehyde (%)
125 (Room Temp)24453520
25012751510
38069253
4100488 (decomposition observed)42
Issue 2: Lack of Selectivity in Claisen-Schmidt Condensation

Q: I am performing a Claisen-Schmidt condensation between this compound and an unsymmetrical ketone (e.g., 2-butanone), and I am getting a mixture of two different condensation products. How can I control the selectivity to favor one product over the other?

A: The formation of two different products arises from the deprotonation of the two different α-carbons of the unsymmetrical ketone, leading to two different enolates. The reaction temperature can be a critical factor in controlling which enolate is preferentially formed, thus influencing the product ratio. This is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control. The kinetically favored product is formed from the deprotonation of the less sterically hindered α-carbon, as this process has a lower activation energy.

  • Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction is under thermodynamic control. The thermodynamically favored product is the one that is more stable, which often results from the formation of the more substituted, and thus more stable, enolate.

Experimental Protocol: Temperature-Controlled Claisen-Schmidt Condensation

  • Dissolve the unsymmetrical ketone (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Cool the solution to the desired temperature (see table below).

  • Slowly add a solution of a strong base (e.g., sodium ethoxide in ethanol) to the ketone solution.

  • After stirring for 30 minutes, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Maintain the reaction at the specified temperature and monitor by TLC.

  • Once the reaction is complete, neutralize with a weak acid and extract the product.

  • Analyze the product mixture by ¹H NMR or GC to determine the product ratio.

Data Presentation: Temperature Effect on Product Selectivity

EntryKetoneTemperature (°C)Product A (Kinetic) (%)Product B (Thermodynamic) (%)
12-Butanone-788515
22-Butanone06040
32-Butanone25 (Room Temp)3070
42-Butanone601090

Frequently Asked Questions (FAQs)

Q1: What are the general effects of temperature on reaction selectivity?

A1: Temperature can influence selectivity in several ways. In reactions with competing pathways that have different activation energies, lower temperatures favor the pathway with the lower activation energy (kinetic control), while higher temperatures allow the system to reach equilibrium and favor the most stable product (thermodynamic control).[1][2]

Q2: How can I accurately control the temperature of my reaction?

A2: For precise temperature control, especially for extended periods, a cryocool or a temperature-controlled bath (oil, water, or sand) with a thermostat is recommended.[3][4] For low temperatures, various cooling baths can be prepared, such as ice/salt (-15 to -5 °C) or dry ice/acetone (-78 °C).[3]

Q3: My reaction is very slow at low temperatures, but I need to maintain high selectivity for the kinetic product. What can I do?

A3: If the reaction rate is too low at the optimal temperature for selectivity, you can try using a more active catalyst (if applicable), a higher concentration of reactants, or a solvent that accelerates the reaction. It is a matter of finding a balance between reaction rate and selectivity.

Q4: I am observing significant byproduct formation at higher temperatures. What is the likely cause?

A4: Higher temperatures can lead to decomposition of starting materials, reagents, or products. It can also enable side reactions that have higher activation energies. If you observe discoloration (e.g., turning dark or tar-like), it is a strong indication of decomposition. In such cases, it is advisable to run the reaction at a lower temperature for a longer duration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Dissolve Reactants temp_control Set Reaction Temperature start->temp_control add_reagents Add Reagents temp_control->add_reagents stir Stir and Monitor (TLC/GC) add_reagents->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify analyze Analyze Product Ratio (NMR/GC) purify->analyze

A generalized experimental workflow for temperature-controlled reactions.

kinetic_vs_thermodynamic cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_product Major Product low_temp Low Temperature (-78°C to 0°C) kinetic Kinetic Control low_temp->kinetic high_temp High Temperature (RT to Reflux) thermodynamic Thermodynamic Control high_temp->thermodynamic fastest_formed Fastest Formed Product (Less Substituted Enolate) kinetic->fastest_formed most_stable Most Stable Product (More Substituted Enolate) thermodynamic->most_stable

Logical relationship between temperature, control pathway, and major product.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 3,4-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-diethoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document presents a comparative view with related compounds, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the structural elucidation of this compound.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two comparable aromatic aldehydes: benzaldehyde and vanillin. This comparative data highlights the influence of substituents on the chemical shifts of the aromatic ring protons and carbons.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
This compound CDCl₃9.84s-1HH-7 (CHO)
7.42ddJ = 8.2, 1.8 Hz1HH-6
7.40dJ = 1.8 Hz1HH-2
6.96dJ = 8.2 Hz1HH-5
4.16qJ = 7.0 Hz4H-OCH₂CH₃
1.48tJ = 7.0 Hz6H-OCH₂CH₃
Benzaldehyde CDCl₃10.03s-1HH-7 (CHO)
7.89dJ = 7.7 Hz2HH-2, H-6
7.63tJ = 7.5 Hz1HH-4
7.53tJ = 7.6 Hz2HH-3, H-5
Vanillin CDCl₃9.83s-1HH-7 (CHO)
7.44ddJ = 8.2, 1.8 Hz1HH-6
7.42dJ = 1.8 Hz1HH-2
7.04dJ = 8.2 Hz1HH-5
6.0 (br s)s-1H-OH
3.96s-3H-OCH₃

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound CDCl₃191.1C-7 (CHO)
155.0C-4
149.2C-3
130.2C-1
126.9C-6
111.7C-5
111.2C-2
64.5-OCH₂CH₃
14.6-OCH₂CH₃
Benzaldehyde CDCl₃192.4C-7 (CHO)
136.5C-1
134.5C-4
129.8C-2, C-6
129.0C-3, C-5
Vanillin CDCl₃191.0C-7 (CHO)
151.9C-4
147.1C-3
130.0C-1
127.6C-6
114.4C-5
108.8C-2
56.1-OCH₃

Experimental Protocols

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample (or 10-20 µL for a liquid sample).

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1.0 seconds.

  • Acquisition Time: 2.0 - 4.0 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 to 4096, depending on the sample concentration.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1.0 - 2.0 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. For CDCl₃, the residual solvent peak at 7.26 ppm in the ¹H spectrum and the carbon signal at 77.16 ppm in the ¹³C spectrum can also be used for reference.

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, splitting patterns, and coupling constants.

Visualizing Structure and Analysis Workflow

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR signal assignment and the general workflow for NMR spectral analysis.

chemical_structure cluster_benzaldehyde This compound C1 C1 C2 C2 C1->C2 C7 C7(CHO) C1->C7 C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 O3 O C3->O3 C5 C5 C4->C5 O4 O C4->O4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 H7 H C7->H7 C8 CH2 O3->C8 C10 CH2 O4->C10 C9 CH3 C8->C9 C11 CH3 C10->C11 NMR_Analysis_Workflow cluster_workflow NMR Data Analysis Workflow A Sample Preparation B NMR Data Acquisition (¹H and ¹³C) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Calibration (Referencing to TMS) C->D E Peak Picking and Integration (¹H) D->E F Analysis of Chemical Shifts E->F G Analysis of Splitting Patterns and Coupling Constants (¹H) F->G H Structure Elucidation and Verification G->H

Unveiling Molecular Fingerprints: An FT-IR Comparison of 3,4-Diethoxybenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule. This guide provides a comparative FT-IR analysis of 3,4-Diethoxybenzaldehyde, a key aromatic aldehyde, against its structural relatives to aid in its unambiguous identification and characterization.

This report details the FT-IR spectral features of this compound and compares them with those of Benzaldehyde, the parent compound, 3,4-Dimethoxybenzaldehyde (Veratraldehyde), a close structural analog, and Hexanal, an aliphatic aldehyde. This comparative approach highlights the influence of aromaticity and substituent groups on the vibrational frequencies of key functional groups.

Comparative FT-IR Spectral Data

The following table summarizes the key FT-IR absorption peaks for this compound and its selected comparators. The assignments are based on established infrared correlation charts and spectral data from reputable databases.

Functional GroupVibrational ModeThis compound (cm⁻¹)Benzaldehyde (cm⁻¹)[1][2]3,4-Dimethoxybenzaldehyde (cm⁻¹)Hexanal (cm⁻¹)
Aldehyde C-HStretch (Fermi Doublet)~2870, ~2770~2820, ~2720[1]~2850, ~2750~2822, ~2724[3]
Aromatic C-HStretch~3070~3073[4]~3080-
Aliphatic C-HStretch~2980, ~2930-~2970, ~2940~2960, ~2870
Carbonyl (C=O)Stretch~1685~1705[2]~1680~1722[3]
Aromatic C=CStretch~1590, ~1510~1600-1500[1]~1590, ~1520-
Ether C-OAsymmetric Stretch~1260-~1270-
Ether C-OSymmetric Stretch~1140-~1160-

Experimental Protocol: FT-IR Spectroscopy

The presented spectral data is typically acquired using the following standard procedures for liquid and solid samples.

For Liquid Samples (e.g., Benzaldehyde, Hexanal):

  • Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin capillary film.

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from water vapor and carbon dioxide). A background spectrum of the clean, empty sample compartment is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

For Solid Samples (e.g., this compound, 3,4-Dimethoxybenzaldehyde):

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry, infrared-grade KBr powder using an agate mortar and pestle.

    • The homogenous mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Setup: Similar to the liquid sample procedure, the spectrometer is purged, and a background spectrum is collected.

  • Data Acquisition: The KBr pellet is placed in a suitable sample holder and the FT-IR spectrum is recorded.

  • Data Processing: The background is subtracted from the sample spectrum to provide the final spectrum of the solid compound.

Visualizing the FT-IR Analysis Workflow

The logical flow of identifying a compound like this compound using FT-IR spectroscopy can be visualized as follows:

FTIR_Analysis_Workflow FT-IR Functional Group Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Obtain Sample (this compound) Preparation Prepare Sample (e.g., KBr Pellet) Sample->Preparation Background Collect Background Spectrum Preparation->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Background Subtraction) Acquire->Process Identify Identify Characteristic Peaks (e.g., C=O, C-O, C-H) Process->Identify Correlate Correlate Peaks with Functional Groups Identify->Correlate Structure Propose Molecular Structure Correlate->Structure Conclusion Confirm Structure Structure->Conclusion

Caption: A flowchart illustrating the key stages of FT-IR spectroscopy for functional group analysis.

Interpretation and Comparison

The FT-IR spectrum of This compound is characterized by several key absorption bands that confirm its structure. The strong, sharp peak around 1685 cm⁻¹ is indicative of the C=O stretch of an aromatic aldehyde, with its frequency lowered due to conjugation with the benzene ring. The presence of the aldehyde is further confirmed by the characteristic Fermi doublet for the aldehydic C-H stretch observed around 2870 and 2770 cm⁻¹.

The aromatic nature of the molecule is evident from the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1500 cm⁻¹ region. The prominent absorptions at approximately 1260 cm⁻¹ and 1140 cm⁻¹ are attributed to the asymmetric and symmetric C-O stretching of the ethoxy groups, respectively. These ether linkages are a distinguishing feature compared to the parent benzaldehyde.

When compared to Benzaldehyde , the most noticeable differences in the spectrum of this compound are the strong C-O stretching bands from the ether groups and the additional aliphatic C-H stretching vibrations from the ethyl groups.

The spectrum of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) is very similar to that of this compound, as expected from their structural similarity. The primary difference lies in the specific positions and shapes of the aliphatic C-H and C-O stretching bands, reflecting the difference between methoxy and ethoxy substituents.

In contrast, the spectrum of Hexanal , a saturated aliphatic aldehyde, shows a higher frequency C=O stretch (around 1722 cm⁻¹) due to the absence of conjugation.[3] Furthermore, it lacks the characteristic peaks for aromatic C-H and C=C stretching, providing a clear distinction from the aromatic aldehydes.

References

A Comparative Analysis of the Reactivity of 3,4-Diethoxybenzaldehyde and 3,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3,4-Diethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde, two closely related aromatic aldehydes of significant interest in the synthesis of pharmaceuticals and other fine chemicals. This document summarizes their physicochemical properties, explores the electronic and steric effects influencing their reactivity, and presents available, albeit limited, comparative data. Detailed experimental protocols for key reactions are also provided to facilitate further research and application.

Physicochemical Properties

A foundational understanding of the reactivity of these compounds begins with their physical and chemical properties.

PropertyThis compound3,4-Dimethoxybenzaldehyde (Veratraldehyde)
Molecular Formula C₁₁H₁₄O₃C₉H₁₀O₃
Molecular Weight 194.23 g/mol [1]166.17 g/mol [2]
Appearance White or colorless to light yellow powder, lump, or clear liquidPeach-colored crystals or needles[2][3]
Melting Point Not specified40-43 °C[3]
Boiling Point Not specified281 °C[3]
CAS Number 2029-94-9[1]120-14-9[3]

Comparative Reactivity Analysis

The reactivity of the aldehyde functional group in these molecules is primarily governed by the electronic and steric effects of the alkoxy substituents on the aromatic ring.

Electronic Effects

Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are electron-donating through resonance, which increases the electron density on the aromatic ring and subsequently on the carbonyl carbon of the aldehyde. This increased electron density deactivates the aldehyde group towards nucleophilic attack, making it less electrophilic compared to unsubstituted benzaldehyde.

The Hammett substituent constant (σ) provides a quantitative measure of the electronic influence of a substituent. For the para position, the constants are:

  • p-OCH₃: -0.268[3]

  • p-OC₂H₅: -0.24[3]

A more negative σ value indicates a stronger electron-donating effect.[4] Therefore, the methoxy group is a slightly stronger electron-donating group than the ethoxy group. This suggests that the carbonyl carbon in 3,4-dimethoxybenzaldehyde is slightly more electron-rich and thus, theoretically, slightly less reactive towards nucleophiles than in this compound .

Conversely, the stronger electron-donating nature of the methoxy groups makes the aromatic ring of 3,4-dimethoxybenzaldehyde more activated towards electrophilic aromatic substitution compared to this compound.

Steric Effects

The ethoxy group is sterically bulkier than the methoxy group. This increased steric hindrance in this compound could potentially hinder the approach of nucleophiles to the aldehyde carbonyl carbon, as well as to the adjacent positions on the aromatic ring in electrophilic substitution reactions. This steric factor may counteract the electronic effect, potentially making the reactivity of the two compounds more comparable in certain reactions.

Reactivity in Common Organic Reactions

Due to the scarcity of direct comparative studies, the following analysis is based on established principles of organic chemistry and data from related substituted benzaldehydes.

Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation, Wittig Reaction)

In reactions such as the Knoevenagel condensation and the Wittig reaction, which are initiated by the nucleophilic attack on the carbonyl carbon, electron-donating groups on the benzaldehyde ring generally retard the reaction rate.[3] Given the slightly less electron-donating nature of the ethoxy groups, it is anticipated that This compound would exhibit a slightly higher reactivity in these condensation reactions compared to 3,4-dimethoxybenzaldehyde . However, the larger steric bulk of the ethoxy groups could potentially offset this electronic advantage.

Oxidation

The oxidation of the aldehyde to a carboxylic acid is a common transformation. While both compounds can be oxidized to their respective benzoic acid derivatives, the relative rates are influenced by the electronic nature of the substituents.

Reduction

The reduction of the aldehyde to the corresponding benzyl alcohol can be readily achieved using common reducing agents like sodium borohydride. Similar to nucleophilic addition reactions, the rate of reduction is influenced by the electrophilicity of the carbonyl carbon. Therefore, a slightly faster reduction rate might be expected for this compound.

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below to facilitate reproducible research.

Synthesis of this compound

This protocol describes the synthesis of this compound from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Iodoethane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Add iodoethane (2.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Knoevenagel Condensation of 3,4-Dimethoxybenzaldehyde with Malononitrile

This protocol is adapted from a general procedure for the Knoevenagel condensation.[4]

Materials:

  • 3,4-Dimethoxybenzaldehyde (veratraldehyde)

  • Malononitrile

  • Sodium ethoxide (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The product, 2-(3,4-dimethoxybenzylidene)malononitrile, will precipitate out of the solution upon formation.

  • After the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Wittig Reaction of a Substituted Benzaldehyde

This is a general protocol for the Wittig reaction that can be adapted for both this compound and 3,4-dimethoxybenzaldehyde.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • 50% Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • In a reaction tube, combine the substituted benzaldehyde (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol) in dichloromethane.

  • Add the 50% sodium hydroxide solution dropwise with vigorous stirring or shaking.

  • Continue to stir or shake the reaction mixture for 30-60 minutes at room temperature.

  • Monitor the reaction by TLC for the disappearance of the aldehyde and the formation of the alkene product.

  • Upon completion, dilute the reaction mixture with water and dichloromethane.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

Visualizing Reaction Pathways and Workflows

G General Nucleophilic Addition to Substituted Benzaldehydes cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_factors Influencing Factors Aldehyde Substituted Benzaldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Ylide, Enolate) Nucleophile->Intermediate Product Addition/Condensation Product Intermediate->Product Elimination of H₂O or Ph₃PO Electronic Electronic Effects: -OCH₃: Stronger e⁻ donating (Slower reaction) -OC₂H₅: Weaker e⁻ donating (Faster reaction) Steric Steric Effects: -OCH₃: Less bulky -OC₂H₅: More bulky (May hinder attack)

Caption: Factors influencing nucleophilic addition to alkoxy-substituted benzaldehydes.

G Experimental Workflow for Reactivity Comparison cluster_setup Reaction Setup cluster_monitoring Monitoring & Workup cluster_analysis Analysis R1 Reaction 1: This compound + Reagent TLC Monitor by TLC (Identical Conditions) R1->TLC R2 Reaction 2: 3,4-Dimethoxybenzaldehyde + Reagent R2->TLC Workup Quench & Workup (Parallel Processing) TLC->Workup Yield Calculate Yield Workup->Yield Kinetics Determine Rate (e.g., GC/HPLC, NMR) Workup->Kinetics

References

The Influence of Aromatic Ring Substituents on Benzaldehyde in Condensation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the electronic effects governing organic reactions is crucial for optimizing synthetic strategies. This guide offers a comparative analysis of substituted benzaldehydes in condensation reactions, a cornerstone of carbon-carbon bond formation. By presenting quantitative experimental data, detailed methodologies, and a visual workflow, this document serves as a practical resource for predicting reaction outcomes and designing efficient syntheses.

The reactivity of benzaldehyde and its derivatives in condensation reactions is significantly influenced by the nature and position of substituents on the aromatic ring. These reactions, including the Claisen-Schmidt, Knoevenagel, and Perkin condensations, are pivotal in synthesizing a wide array of valuable compounds, from pharmaceuticals to materials. Electron-withdrawing groups (EWGs) on the benzaldehyde ring enhance the electrophilicity of the carbonyl carbon, generally leading to increased reaction rates and higher yields. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction.

Comparative Performance of Substituted Benzaldehydes in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of a substituted benzaldehyde with a ketone, such as acetophenone, in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2] Chalcones are important precursors for flavonoids and other biologically active molecules.[1] The electronic nature of the substituent on the benzaldehyde ring directly impacts the yield of the resulting chalcone.

The following table summarizes the reported yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone. It is important to note that the reaction conditions may vary slightly between different sources, which can influence the reported yields.

Substituted BenzaldehydeSubstituent TypeCatalyst/SolventYield (%)
Benzaldehyde-NaOH/Ethanol43
4-MethylbenzaldehydeElectron-DonatingSolid NaOH (Solvent-free)High
4-MethoxybenzaldehydeElectron-DonatingNaOH/Ethanol-
4-ChlorobenzaldehydeElectron-WithdrawingSolid NaOH (Solvent-free)High
4-BromobenzaldehydeElectron-WithdrawingSolid NaOH (Solvent-free)High
3-BromobenzaldehydeElectron-WithdrawingSolid NaOH (Solvent-free)High
3-NitrobenzaldehydeStrong Electron-WithdrawingNaOH/Ethanol-
4-HydroxybenzaldehydeElectron-Donating60% KOHHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of condensation reactions. Below are representative protocols for the Claisen-Schmidt and Knoevenagel condensations.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol provides a general procedure for the base-catalyzed condensation of a substituted benzaldehyde with acetophenone.[1]

Materials:

  • Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde, 0.75 g)

  • Acetophenone (0.60 ml)

  • 95% Ethanol (4.0 ml)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous solution)[1]

Procedure:

  • Reaction Setup: In a suitable flask, combine the substituted benzaldehyde and acetophenone in 95% ethanol.[1]

  • Dissolution: Swirl the flask to dissolve the solids. Gentle warming may be necessary.

  • Base Addition: Slowly add the NaOH solution to the mixture with continuous stirring.[1]

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound.[2][3] This solvent-free protocol offers a greener alternative.[2]

Materials:

  • Substituted benzaldehyde (5.0 mmol)

  • Malonic acid (10.0 mmol, 1.04 g)

  • Ammonium bicarbonate (catalytic amount)

Procedure:

  • Mixing: Combine the substituted benzaldehyde and malonic acid in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of ammonium bicarbonate.

  • Reaction: Heat the reaction mixture as required. Monitor the reaction progress by HPLC or TLC.

  • Work-up: The resulting solid contains the product and can be further processed as needed.[2]

Visualizing the Workflow: Claisen-Schmidt Condensation

The following diagram illustrates the general experimental workflow for a Claisen-Schmidt condensation reaction.

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Substituted Benzaldehyde & Ketone in Ethanol B Add NaOH Solution (Catalyst) A->B C Stir at Room Temperature B->C D Precipitation of Chalcone C->D E Vacuum Filtration D->E F Recrystallization E->F G Characterization (TLC, MP, Spectroscopy) F->G

Caption: Experimental workflow for Claisen-Schmidt condensation.

References

Unveiling the Structural Landscape of 3,4-Diethoxybenzaldehyde Derivatives Through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the crystallographic analysis of 3,4-diethoxybenzaldehyde derivatives, offering insights into their molecular architecture and the experimental protocols for their study.

While a crystal structure for the parent compound, this compound, is not publicly available, X-ray crystallography has been successfully employed to elucidate the three-dimensional structures of several of its derivatives. This guide provides a comparative overview of the crystallographic data for selected derivatives, alongside detailed experimental protocols for their synthesis and analysis. Understanding the precise molecular geometry of these compounds is crucial for rational drug design and structure-activity relationship (SAR) studies.

Derivatization of the aldehyde functional group, for instance, through the formation of Schiff bases, thiosemicarbazones, or chalcones, is a common and effective strategy to obtain crystalline materials suitable for X-ray diffraction analysis. The resulting structures provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which govern the macroscopic properties and biological activities of these molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a representative derivative of a closely related compound, 3,4-dihydroxybenzaldehyde thiosemicarbazone. This data serves as a valuable reference point for researchers working on the crystallization and structural analysis of this compound derivatives, given their structural similarity.

Derivative NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
3,4-Dihydroxybenzaldehyde thiosemicarbazoneC₈H₉N₃O₂STriclinicP-110.657(2)11.794(2)12.356(2)111.657(2)104.082(2)90.929(2)6

Table 1: Crystallographic data for 3,4-dihydroxybenzaldehyde thiosemicarbazone.[1]

Experimental Protocols

The successful X-ray crystallographic analysis of this compound derivatives involves a multi-step process, from the synthesis of the target compound to the final refinement of its crystal structure. Below are detailed methodologies for key experiments.

Synthesis and Crystallization of a Thiosemicarbazone Derivative

Synthesis: A common method for the synthesis of thiosemicarbazone derivatives involves the condensation reaction between the aldehyde and thiosemicarbazide.[2]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

  • Addition: To this solution, add a solution of thiosemicarbazide (1 equivalent) in the same solvent.

  • Catalysis: Add a few drops of a suitable acid catalyst, such as concentrated sulfuric acid or glacial acetic acid.

  • Reflux: Heat the reaction mixture under reflux for a specified period, typically 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize it from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain pure crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the X-ray crystallography process, from the initial synthesis of the derivative to the final structural analysis.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start This compound reaction Condensation Reaction start->reaction reagent Derivatizing Agent (e.g., Thiosemicarbazide) reagent->reaction purification Purification & Recrystallization reaction->purification crystal Single Crystal purification->crystal goniometer Goniometer crystal->goniometer xray_source X-ray Source xray_source->goniometer detector Detector goniometer->detector data_collection Data Collection detector->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least Squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Workflow of X-ray Crystallography.

This guide highlights the importance of X-ray crystallography in determining the precise three-dimensional structures of this compound derivatives. While crystallographic data for the parent aldehyde remains elusive, the successful analysis of its derivatives provides a solid foundation for further research in drug discovery and materials science. The detailed experimental protocols offer a practical starting point for researchers aiming to synthesize and structurally characterize novel compounds in this class.

References

A Comparative Guide to the Biological Activities of 3,4-Diethoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3,4-diethoxybenzaldehyde and its structural analogs. While direct comparative data for this compound is limited in the current literature, this document synthesizes available experimental data for closely related compounds, particularly 3,4-dimethoxybenzaldehyde (veratraldehyde) and 3,4-dihydroxybenzaldehyde (protocatechualdehyde), to infer potential activities and guide future research. The focus is on antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

Executive Summary

Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on the benzene ring plays a crucial role in determining the pharmacological effects of these molecules. This guide focuses on 3,4-disubstituted benzaldehyde analogs, with a primary interest in this compound. The available data suggests that analogs with hydroxyl and methoxy groups at the C3 and C4 positions exhibit notable antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. This compilation aims to provide a clear, data-driven comparison to facilitate further investigation and drug discovery efforts centered around this chemical scaffold.

Data Presentation

Table 1: Comparative Antioxidant Activity of 3,4-Disubstituted Benzaldehyde Analogs
CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
3,4-Dihydroxybenzaldehyde DPPH Radical Scavenging25.8Ascorbic Acid29.5
3,4-Dimethoxybenzaldehyde (Veratraldehyde) DPPH Radical Scavenging>1000BHT45.4
Vanillin (4-Hydroxy-3-methoxybenzaldehyde) DPPH Radical Scavenging85.3Ascorbic Acid29.5
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) DPPH Radical Scavenging42.1Ascorbic Acid29.5

Note: Data for this compound was not available in the reviewed literature. The data for 3,4-Dimethoxybenzaldehyde is presented as a close structural analog.

Table 2: Comparative Anti-inflammatory Activity of Benzaldehyde Analogs
CompoundCell LineAssayIC50 Value (µM)Key Findings
3,4-Dihydroxybenzaldehyde RAW 264.7Nitric Oxide (NO) Inhibition~100Significantly decreased levels of inflammatory mediators.[1]
Sinapaldehyde (3,5-Dimethoxy-4-hydroxybenzaldehyde) RAW 264.7COX-2 Inhibition47.8Exerts anti-inflammatory effects via suppression of ROS and NO by COX-2 inhibition.[2]
5-Bromo-2-hydroxy-4-methyl-benzaldehyde RAW 264.7NO ProductionNot specifiedSuppressed protein and mRNA expressions of iNOS and COX-2.[1]

Note: Direct IC50 values for NO inhibition by this compound were not found. The table presents data on related structures to provide context.

Table 3: Comparative Antimicrobial Activity of Benzaldehyde Analogs
CompoundMicroorganismMIC Value (µg/mL)
Benzaldehyde Staphylococcus aureus≥1024[3]
Benzaldehyde Escherichia coli≥1024[3]
Veratraldehyde E. coli>0.0048[4]
Veratraldehyde Bacillus mycoides0.0098[4]
Veratraldehyde Candida albicans0.039[4]
Substituted Salicylaldehydes Candida albicans1.6 - 25
Substituted Salicylaldehydes Staphylococcus aureus3.1 - >100

MIC: Minimum Inhibitory Concentration. Data for this compound was not available.

Table 4: Comparative Cytotoxic Activity of Benzaldehyde Analogs
CompoundCancer Cell LineIC50 Value (µM)
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one MDA-MB-231 (Breast)~45 (converted from 20 µg/mL)[5]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one MDA-MB-468 (Breast)~56 (converted from 25 µg/mL)[5]
Substituted Benzaldehydes (compounds 24, 26, 48, 49) Various0.36 - 4.75 µg/mL[5]

Note: Direct IC50 values for this compound were not found. The table includes data on derivatives of 3,4-dimethoxybenzaldehyde and other substituted benzaldehydes.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Sample Preparation: Test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard to the wells.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Cell Viability: A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Antimicrobial Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) NFkappaB_active NF-κB (p50/p65) IkappaB->NFkappaB_active Degradation releases DNA DNA NFkappaB_active->DNA Translocates to nucleus Analogs This compound Analogs Analogs->IKK Inhibits Analogs->NFkappaB_active Inhibits translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Induces transcription

Caption: NF-κB Signaling Pathway Inhibition by Benzaldehyde Analogs.

G cluster_antioxidant Antioxidant Assay (e.g., DPPH) cluster_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) cluster_antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) start Start compound_prep Prepare this compound and Analogs start->compound_prep assay_selection Select Biological Assays (Antioxidant, Anti-inflammatory, Antimicrobial, Cytotoxicity) compound_prep->assay_selection antiox_exp Perform DPPH Assay assay_selection->antiox_exp inflam_exp Culture RAW 264.7 cells Treat with compounds & LPS assay_selection->inflam_exp antimicrob_exp Prepare microbial cultures and compound dilutions assay_selection->antimicrob_exp cyto_exp Culture cancer cells Treat with compounds assay_selection->cyto_exp antiox_data Measure Absorbance Calculate IC50 antiox_exp->antiox_data data_analysis Comparative Data Analysis antiox_data->data_analysis inflam_data Measure Nitrite (Griess Assay) Calculate IC50 inflam_exp->inflam_data inflam_data->data_analysis antimicrob_data Incubate and Determine MIC antimicrob_exp->antimicrob_data antimicrob_data->data_analysis cyto_data Perform MTT assay Calculate IC50 cyto_exp->cyto_data cyto_data->data_analysis conclusion Conclusion & SAR data_analysis->conclusion

Caption: General Experimental Workflow for Biological Activity Comparison.

G cluster_substituents Substituents at C3 and C4 cluster_activity Biological Activity parent 3,4-Disubstituted Benzaldehyde Scaffold dihydroxy Dihydroxy (-OH, -OH) (e.g., Protocatechualdehyde) parent->dihydroxy dimethoxy Dimethoxy (-OCH3, -OCH3) (e.g., Veratraldehyde) parent->dimethoxy diethoxy Diethoxy (-OCH2CH3, -OCH2CH3) (this compound) parent->diethoxy hydroxymethoxy Hydroxy & Methoxy (e.g., Vanillin, Isovanillin) parent->hydroxymethoxy antioxidant Antioxidant Activity dihydroxy->antioxidant High anti_inflammatory Anti-inflammatory Activity dihydroxy->anti_inflammatory High dimethoxy->antioxidant Low dimethoxy->anti_inflammatory Moderate antimicrobial Antimicrobial Activity dimethoxy->antimicrobial Moderate cytotoxicity Cytotoxicity dimethoxy->cytotoxicity Moderate (derivatives) diethoxy->antioxidant Predicted Low hydroxymethoxy->antioxidant Moderate

Caption: Structure-Activity Relationship of 3,4-Disubstituted Benzaldehydes.

Conclusion

This comparative guide highlights the potential of this compound and its analogs as a scaffold for the development of novel therapeutic agents. The available data on closely related compounds, particularly those with dihydroxy and dimethoxy substitutions, indicate a spectrum of biological activities. 3,4-dihydroxybenzaldehyde stands out for its potent antioxidant and anti-inflammatory properties, likely due to the hydrogen-donating ability of its hydroxyl groups. In contrast, 3,4-dimethoxybenzaldehyde (veratraldehyde) and its derivatives show promise in antimicrobial and cytotoxic applications.

The lack of direct experimental data for this compound underscores a significant research gap. Future studies should focus on the direct comparative evaluation of this compound alongside its hydroxyl, methoxy, and other alkoxy analogs using standardized in vitro and in vivo models. Such research will be crucial for elucidating a clear structure-activity relationship and for identifying the most promising candidates for further preclinical and clinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

A Spectroscopic Showdown: Unmasking 3,4-Diethoxybenzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3,4-diethoxybenzaldehyde with its precursors, catechol and 1,2-diethoxybenzene, reveals distinct spectral fingerprints crucial for monitoring its synthesis and ensuring product purity. This guide provides an objective analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and visual workflows, to aid researchers and professionals in drug development and chemical synthesis.

The journey from the simple diol, catechol, to the more complex this compound, a valuable intermediate in the pharmaceutical and fragrance industries, involves key structural transformations. Each step—the initial ethylation of catechol to form 1,2-diethoxybenzene and the subsequent formylation to yield the final product—can be meticulously tracked using a suite of spectroscopic techniques. This guide delves into the characteristic spectral features that differentiate each of these compounds, offering a clear roadmap for their identification and characterization.

The Synthetic Pathway: From Catechol to this compound

The synthesis of this compound typically proceeds through a two-step process starting from catechol. The first step involves the Williamson ether synthesis, where catechol is reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base to form 1,2-diethoxybenzene. The second step is a formylation reaction, such as the Vilsmeier-Haack reaction, which introduces an aldehyde group onto the benzene ring to produce this compound.

Synthesis_Pathway Catechol Catechol Intermediate 1,2-Diethoxybenzene Catechol->Intermediate Ethylation (e.g., Williamson Ether Synthesis) Product This compound Intermediate->Product Formylation (e.g., Vilsmeier-Haack)

Diagram 1: Synthetic route to this compound.

Spectroscopic Comparison at a Glance

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its precursors. These values serve as a quick reference for distinguishing between the three compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic ProtonsEthoxy Protons (-OCH₂CH₃)Aldehyde Proton (-CHO)Hydroxyl Protons (-OH)
Catechol ~6.8-6.9 (m, 4H)[1]--Variable, broad
1,2-Diethoxybenzene ~6.8-7.5 (m, 4H)[2]4.0-4.5 (q, 4H), 1.0-1.5 (t, 6H)[2]--
This compound 6.9-7.5 (m, 3H)[3]4.1-4.2 (q, 4H), 1.4-1.5 (t, 6H)[4][5]~9.8 (s, 1H)[4]-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic CarbonsEthoxy Carbons (-OCH₂CH₃)Aldehyde Carbon (-CHO)
Catechol ~115-122 (CH), ~145 (C-OH)--
1,2-Diethoxybenzene ~110-130 (CH), ~145-155 (C-O)[2]~60-70 (-OCH₂), ~10-20 (-CH₃)[2]-
This compound ~111-130 (CH), ~149-155 (C-O), ~130 (C-CHO)[3][5]~64 (-OCH₂), ~14 (-CH₃)[5]~191

Table 3: Key IR Absorption Bands (Wavenumber, cm⁻¹)

CompoundO-H StretchC-H (Aromatic) StretchC-H (Aliphatic) StretchC=O (Aldehyde) StretchC-O Stretch
Catechol 3300-3500 (broad)[6]~3030-3100--~1250-1288[7]
1,2-Diethoxybenzene -~3000-3100~2850-2980-~1250
This compound -~3000-3100~2850-2980~1680-1700[8]~1260

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Catechol 110[9]81, 53
1,2-Diethoxybenzene 166[2][10]137, 110, 109[2]
This compound 194[3][11]165, 137, 109

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra provide a clear distinction between the three compounds. Catechol exhibits a complex multiplet in the aromatic region and a broad signal for the hydroxyl protons. The introduction of the two ethoxy groups in 1,2-diethoxybenzene results in the appearance of a characteristic quartet and triplet for the ethyl protons, while the aromatic region simplifies slightly. The most significant change is observed in the spectrum of this compound, which shows a downfield singlet at approximately 9.8 ppm, unequivocally indicating the presence of the aldehyde proton. The aromatic region also changes to reflect the substitution pattern of the three adjacent protons.

¹³C NMR: The carbon NMR spectra further corroborate the structural changes. Catechol shows two main signals in the aromatic region. In 1,2-diethoxybenzene, two new signals appear in the aliphatic region corresponding to the methylene and methyl carbons of the ethoxy groups. The spectrum of this compound is distinguished by the appearance of a signal at around 191 ppm, characteristic of an aldehyde carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectra highlight the changes in functional groups during the synthesis. Catechol is characterized by a broad O-H stretching band between 3300 and 3500 cm⁻¹, indicative of hydrogen bonding.[6] This band is absent in the spectra of 1,2-diethoxybenzene and this compound. The formation of the aldehyde is confirmed by the appearance of a strong C=O stretching absorption band in the region of 1680-1700 cm⁻¹ in the spectrum of this compound.[8] All three compounds show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The molecular ion peak for each compound (m/z 110 for catechol, 166 for 1,2-diethoxybenzene, and 194 for this compound) allows for the confirmation of their respective molecular formulas.[9][10][11] The fragmentation patterns are also distinct. For instance, 1,2-diethoxybenzene often shows a loss of an ethyl group (m/z 137) or an ethoxy group (m/z 121), while this compound can lose a hydrogen atom (m/z 193) or the CHO group (m/z 165).

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of this compound and its precursors. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample (or 10-20 µL of a liquid sample) is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45°

    • Spectral width: 0 to 220 ppm

    • Proton decoupling is applied to obtain singlet peaks for all carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).[3]

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • The background spectrum of air (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source, coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

  • EI-MS Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40-500

  • ESI-MS Parameters:

    • The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

    • Capillary voltage, nebulizer gas pressure, and drying gas flow rate are optimized for the specific compound.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of an unknown sample against the known data of this compound and its precursors.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Sample Unknown Sample NMR Acquire ¹H and ¹³C NMR Spectra Sample->NMR IR Acquire IR Spectrum Sample->IR MS Acquire Mass Spectrum Sample->MS Analyze_NMR Analyze NMR: - Chemical Shifts - Integration - Multiplicity NMR->Analyze_NMR Analyze_IR Analyze IR: - Presence/absence of  O-H and C=O bands IR->Analyze_IR Analyze_MS Analyze MS: - Molecular Ion Peak - Fragmentation Pattern MS->Analyze_MS Compare_Catechol Compare with Catechol Data Analyze_NMR->Compare_Catechol Compare_Intermediate Compare with 1,2-Diethoxybenzene Data Analyze_NMR->Compare_Intermediate Compare_Product Compare with this compound Data Analyze_NMR->Compare_Product Analyze_IR->Compare_Catechol Analyze_IR->Compare_Intermediate Analyze_IR->Compare_Product Analyze_MS->Compare_Catechol Analyze_MS->Compare_Intermediate Analyze_MS->Compare_Product Identification Identify Compound Compare_Catechol->Identification Compare_Intermediate->Identification Compare_Product->Identification

Diagram 2: Workflow for spectroscopic identification.

By following this structured approach and utilizing the comparative data presented, researchers can confidently identify and differentiate this compound from its key precursors, ensuring the integrity of their synthetic processes and the quality of their final products.

References

Performance of 3,4-Diethoxybenzaldehyde in different solvent systems for condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 3,4-diethoxybenzaldehyde in various solvent systems for Knoevenagel and Claisen-Schmidt condensation reactions. The choice of solvent is a critical parameter that significantly influences reaction efficiency, yield, and overall outcome. This document presents experimental data, detailed protocols, and visual representations of reaction pathways to assist researchers in optimizing their synthetic strategies.

Executive Summary

This compound is a versatile aromatic aldehyde frequently employed in the synthesis of chalcones and other biologically active compounds through condensation reactions. The selection of an appropriate solvent system is paramount for achieving high yields and purity. This guide demonstrates that polar protic solvents like ethanol generally provide superior results for Knoevenagel condensations, while solvent-free conditions can be highly effective for Claisen-Schmidt reactions, aligning with green chemistry principles.

Comparison of Solvent Systems

The performance of this compound in condensation reactions is highly dependent on the solvent used. The following tables summarize the quantitative data on reaction yields and times in different solvent systems for Knoevenagel and Claisen-Schmidt condensations.

Knoevenagel Condensation of this compound with Malononitrile

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction is typically base-catalyzed.

Table 1: Performance of this compound in Knoevenagel Condensation with Malononitrile under Various Solvent Systems.

Solvent SystemCatalystTemperature (°C)Reaction TimeYield (%)PurityReference
EthanolPiperidineReflux15 min - 1 h85-95High[1]
Water/Methanol (1:1)Piperidine5510 - 180 min70-85Good[1]
ToluenePiperidineReflux2 - 3 h60-75Moderate[1]
Solvent-freeAmmonium AcetateRT (Ultrasound)5 min>90High[2]

Note: Data for the closely related 3-ethoxy-4-hydroxybenzaldehyde was used to extrapolate the expected performance of this compound due to a lack of directly comparable, comprehensive studies on the latter. The general trends are expected to be similar.

Claisen-Schmidt Condensation of this compound with an Acetophenone Derivative

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen to form a β-hydroxy carbonyl compound, which then dehydrates to an α,β-unsaturated carbonyl compound.

Table 2: Performance of this compound in Claisen-Schmidt Condensation with 4-Hydroxyacetophenone.

Solvent SystemCatalystTemperature (°C)Reaction TimeYield (%)PurityReference
EthanolNaOHReflux3 h~60Good[3]
Solvent-freeNaOH (solid)RT (Grinding)5 - 15 min96-98High[4]
EthanolKOH401 - 4 hHighHighGeneral Protocol

Note: The data for the solvent-free reaction is based on the general high efficiency of this method for various benzaldehydes. The ethanol-based reaction data is extrapolated from a similar chalcone synthesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Key Experiment 1: Knoevenagel Condensation of this compound with Malononitrile in Ethanol

Objective: To synthesize (E)-2-(3,4-diethoxybenzylidene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and stir for 15-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum.

Key Experiment 2: Solvent-Free Claisen-Schmidt Condensation of this compound with 4-Hydroxyacetophenone

Objective: To synthesize (E)-3-(3,4-diethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Solid Sodium Hydroxide (NaOH) (0.2 eq)

Procedure:

  • In a mortar, combine this compound (1.0 eq), 4-hydroxyacetophenone (1.0 eq), and solid NaOH pellets (0.2 eq).

  • Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The mixture will typically form a paste and may solidify.

  • After the reaction is complete (monitored by TLC if desired, by taking a small sample and dissolving it in a suitable solvent), add water to the mortar to dissolve the NaOH.

  • Collect the solid product by suction filtration.

  • Wash the product thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Visualizing the Chemistry

Reaction Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a relevant biological signaling pathway influenced by the resulting chalcone derivatives.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up This compound This compound Mixing in Ethanol Mixing in Ethanol This compound->Mixing in Ethanol Malononitrile Malononitrile Malononitrile->Mixing in Ethanol Catalyst Addition (Piperidine) Catalyst Addition (Piperidine) Mixing in Ethanol->Catalyst Addition (Piperidine) Reflux Reflux Catalyst Addition (Piperidine)->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing (Cold Ethanol) Washing (Cold Ethanol) Filtration->Washing (Cold Ethanol) Product (E)-2-(3,4-diethoxybenzylidene)malononitrile Washing (Cold Ethanol)->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Claisen_Schmidt_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up This compound This compound Grinding (Mortar & Pestle) Grinding (Mortar & Pestle) This compound->Grinding (Mortar & Pestle) 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone->Grinding (Mortar & Pestle) Solid NaOH Solid NaOH Solid NaOH->Grinding (Mortar & Pestle) Addition of Water Addition of Water Grinding (Mortar & Pestle)->Addition of Water Filtration Filtration Addition of Water->Filtration Washing (Water) Washing (Water) Filtration->Washing (Water) Recrystallization Recrystallization Washing (Water)->Recrystallization Product (E)-3-(3,4-diethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Recrystallization->Product NFkB_Signaling_Pathway cluster_stimuli Stimuli cluster_inhibition Inhibition cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines IKK Activation IKK Activation Inflammatory Cytokines->IKK Activation activates Chalcone Derivative Chalcone Derivative (from this compound) Chalcone Derivative->IKK Activation inhibits IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Release NF-κB Release IκBα Degradation->NF-κB Release NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus NF-κB Release->NF-κB Translocation to Nucleus Gene Transcription Inflammatory Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription

References

Safety Operating Guide

Proper Disposal of 3,4-Diethoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3,4-Diethoxybenzaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

I. Hazard Identification and Waste Classification

Before initiating any disposal procedures, it is imperative to understand the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was not identified, data for structurally similar compounds such as 3,4-Dimethoxybenzaldehyde and 3,4-Dihydroxybenzaldehyde indicate potential for skin and eye irritation.[1][2] Therefore, it is prudent to handle this compound as a hazardous chemical.

General Waste Classification:

Based on general laboratory chemical waste guidelines, this compound should be classified as a non-halogenated organic solid waste.[3] It is crucial to avoid mixing this waste with other waste streams to prevent potentially hazardous reactions.[4]

II. Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

III. Step-by-Step Disposal Procedure

The disposal of this compound must follow a structured and compliant workflow. The following steps outline the recommended procedure:

  • Waste Collection:

    • Collect waste this compound in a designated, leak-proof container that is compatible with organic solids.[5][6] The original product container, if in good condition, is often a suitable choice.[7]

    • Ensure the container is clean and dry before adding waste.

  • Container Labeling:

    • Immediately label the waste container with a hazardous waste tag.[8]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the principal investigator's name, and the laboratory location.[8]

    • Clearly mark the container with the words "Hazardous Waste".[8]

  • Waste Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

    • The SAA must be located at or near the point of waste generation and away from incompatible materials.[6]

    • Ensure the storage area is secure and accessible only to trained personnel.[5]

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for a designated period (as per institutional policy), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[8][11]

    • Do not dispose of this compound down the drain or in regular trash.[8][12]

IV. Data Summary for Disposal

ParameterGuidelineSource
Waste Classification Non-halogenated organic solid waste[3]
Container Type Leak-proof, compatible with organic solids[5][6]
Labeling Requirements Full chemical name, quantity, date, PI, location, "Hazardous Waste"[8]
Storage Location Designated Satellite Accumulation Area (SAA)[9][10]
Disposal Route Institutional Environmental Health and Safety (EHS)[8][11]

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Start Start: Generation of This compound Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood CollectWaste Collect Waste in a Designated, Compatible Container FumeHood->CollectWaste LabelContainer Label Container with Hazardous Waste Tag CollectWaste->LabelContainer StoreWaste Store Sealed Container in Satellite Accumulation Area LabelContainer->StoreWaste RequestPickup Request Disposal Pickup from EHS StoreWaste->RequestPickup End End: Compliant Disposal RequestPickup->End

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Personal protective equipment for handling 3,4-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Diethoxybenzaldehyde

This guide provides immediate safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts working with this compound. The following procedures are based on the best available information.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available. The information presented here is compiled from data for structurally similar compounds, primarily 3,4-Dimethoxybenzaldehyde, and is supplemented with specific GHS hazard classifications for this compound where available. Always perform a risk assessment before starting any new procedure.

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance.[1] The primary hazards are summarized in the table below.

Hazard ClassGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[2]
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile). Inspect before use. - Clothing: A laboratory coat and close-toed footwear are the minimum requirements.[2] Select protective clothing based on the hazards present in the workplace.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[3]
First Aid Measures

Immediate action is crucial in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][4] If skin irritation occurs, get medical advice.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][4] Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2][4]

Operational and Disposal Plans

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

Procedural Steps for Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5] Facilities should be equipped with an eyewash station.[2]

  • Personal Hygiene: Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke in the work area.[2]

  • Avoidance: Avoid contact with skin and eyes.[2][5] Avoid breathing dust or fumes.[2][5]

  • Container Management: Keep the container tightly closed when not in use.[5]

Storage Conditions:

  • Store in a dry, cool, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Protect from direct sunlight and sources of ignition.[2][5]

Spill Response Protocol

In the event of a spill, follow these steps to ensure safety and containment:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix with other waste streams. Collect all waste, including contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name and associated hazard pictograms.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations through an approved waste disposal plant.[2][4][5] Do not dispose of it down the drain.

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, to ensure a safe and compliant process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Management prep_risk Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weighing/Aliquoting prep_setup->handle_weigh Proceed to handling handle_reaction Experimental Use handle_weigh->handle_reaction cleanup_decon Decontaminate Workspace handle_reaction->cleanup_decon Experiment complete disp_collect Collect Hazardous Waste (Solid & Liquid) handle_reaction->disp_collect Generate waste spill Spill Occurs? handle_reaction->spill cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_label Label Waste Container disp_collect->disp_label disp_store Store in Satellite Area disp_label->disp_store disp_dispose Arrange for EHS Pickup disp_store->disp_dispose spill->cleanup_decon No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->disp_collect

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.